molecular formula C11H16BrN B8461910 2-(3-Bromophenyl)-2-methylbutan-1-amine

2-(3-Bromophenyl)-2-methylbutan-1-amine

Cat. No.: B8461910
M. Wt: 242.16 g/mol
InChI Key: CEZORAQWLXRUEO-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-methylbutan-1-amine is a useful research compound. Its molecular formula is C11H16BrN and its molecular weight is 242.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromophenyl)-2-methylbutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenyl)-2-methylbutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

2-(3-bromophenyl)-2-methylbutan-1-amine

InChI

InChI=1S/C11H16BrN/c1-3-11(2,8-13)9-5-4-6-10(12)7-9/h4-7H,3,8,13H2,1-2H3

InChI Key

CEZORAQWLXRUEO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C1=CC(=CC=C1)Br

Origin of Product

United States

Foundational & Exploratory

Advanced Structural Elucidation of 2-(3-Bromophenyl)-2-methylbutan-1-amine: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction and Structural Context

The molecule 2-(3-Bromophenyl)-2-methylbutan-1-amine (CAS: 1160502-47-5) is a highly functionalized primary amine. It serves as a critical chiral intermediate in the synthesis of potent pharmaceutical agents, most notably pyrazolo[3,4-b]pyridine derivatives acting as Protein Kinase C-Theta (PKC- θ ) inhibitors[1].

From a structural elucidation standpoint, this molecule presents a classic analytical challenge: a fully substituted, chiral quaternary carbon center (C2). Because C2 lacks an attached proton, standard 1D 1 H NMR cannot directly establish its connectivity. Furthermore, the chirality at C2 renders the adjacent methylene protons (on C1 and C3) diastereotopic, leading to complex multiplet splitting. This whitepaper outlines a self-validating, multi-modal analytical framework to unequivocally confirm this structure.

Analytical Workflow

To ensure absolute structural confidence, we employ an orthogonal testing strategy. Mass spectrometry establishes the molecular formula and isotopic signature, NMR maps the atomic connectivity, FT-IR confirms functional groups, and chiral HPLC resolves the stereoisomers.

Workflow A 1. Sample Preparation (>98% Purity, CDCl3 + TMS) B 2. HRMS (ESI+) Exact Mass & Isotope Profiling A->B C 3. 1D NMR (1H, 13C) Chemical Shifts & Multiplicity A->C E 5. FT-IR Spectroscopy Orthogonal Functional Validation A->E G Final Structural Elucidation Confirmed B->G D 4. 2D NMR (HMBC, HSQC) Quaternary Carbon Bridging C->D D->G E->G F 6. Chiral HPLC Enantiomeric Resolution F->G

Analytical workflow for the structural elucidation of 2-(3-Bromophenyl)-2-methylbutan-1-amine.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Choice: Primary amines possess a high proton affinity. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal choice, gently ionizing the molecule to form the intact [M+H]+ pseudomolecular ion without excessive fragmentation. The presence of a single bromine atom provides a highly diagnostic 1:1 isotopic doublet separated by 1.998 Da, corresponding to 79 Br and 81 Br.

Step-by-Step Methodology (Self-Validating Protocol)
  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol with 0.1% Formic Acid to promote protonation.

  • Calibration: Calibrate the Q-TOF mass spectrometer using sodium formate clusters to establish the primary mass axis.

  • Lock Mass Setup (Self-Validation): Continuously infuse Leucine Enkephalin ( m/z 556.2771) at 5 µL/min via a secondary LockSpray probe. This corrects for thermal drift in real-time, validating that any mass error is strictly < 2 ppm.

  • Acquisition: Acquire data over m/z 50–600. Extract the exact mass of the target isotopic envelope.

Table 1: HRMS (ESI+) Quantitative Data
Ion SpeciesFormulaTheoretical m/z Observed m/z Mass Error (ppm)Relative Abundance
[M(79Br)+H]+ C11​H17​(79Br)N 242.0541242.0543+0.8100%
[M(81Br)+H]+ C11​H17​(81Br)N 244.0521244.0522+0.497.5%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of this elucidation[2]. The primary challenge is proving that the methyl, ethyl, aminomethyl, and 3-bromophenyl groups all converge at the C2 quaternary carbon.

Causality of Experimental Choice:

  • HSQC (Heteronuclear Single Quantum Coherence): Run first to map all protons to their directly attached carbons (1-bond JCH​ ). This isolates the quaternary carbons (which will not appear in HSQC).

  • HMBC (Heteronuclear Multiple Bond Correlation): Run subsequently to bridge the quaternary gaps. HMBC detects 2-bond and 3-bond carbon-proton couplings, allowing us to "see" across the C2 center[3].

  • Diastereotopic Splitting: Because C2 is a chiral center, the two protons on C1 ( CH2​−NH2​ ) are in magnetically non-equivalent environments. They couple to each other with a large geminal coupling constant ( J≈13 Hz), appearing as an AB quartet rather than a simple singlet.

Step-by-Step Methodology (Self-Validating Protocol)
  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Locking & Shimming (Self-Validation): Lock the spectrometer to the deuterium resonance of CDCl3​ (7.26 ppm for 1 H, 77.16 ppm for 13 C) to validate magnetic field stability. Use TMS as the internal 0.00 ppm reference to self-validate the chemical shift axis.

  • Acquisition: Acquire 1D 1 H (16 scans) and 1D 13 C (1024 scans). Follow with gradient-selected COSY, HSQC, and HMBC pulse sequences.

  • Integration Validation: Ensure the total 1 H integration sums exactly to 16 protons, validating the HRMS-derived formula.

HMBC_Correlations C2 Quaternary Carbon (C2) ~43.5 ppm H1 C1 Protons (CH2-NH2) H1->C2 2J_CH H3 C3 Protons (Ethyl CH2) H3->C2 2J_CH H_Me C2-Methyl Protons (CH3) H_Me->C2 2J_CH H_Ar Aromatic Protons (H-2', H-6') H_Ar->C2 3J_CH

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions bridging the C2 quaternary center.

Table 2: Comprehensive NMR Assignments ( CDCl3​ , 400 MHz)
Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity & J (Hz)Key HMBC Correlations
1 ( CH2​−NH2​ )52.12.85, 2.75AB q, J=13.0 C2, C3, C2-Me, C1'
2 (Quat C)43.5---
3 ( CH2​−CH3​ )33.21.80, 1.65dq, J=14.5,7.5 C2, C1, C4, C2-Me
4 ( CH2​−CH3​ )8.50.85t, J=7.5 C3, C2
C2-Me 22.41.30sC2, C1, C3, C1'
1' (Ar-C)146.2---
2' (Ar-CH)129.57.45t, J=1.8 C1', C3', C4', C2
3' (Ar-C-Br)122.3---
4' (Ar-CH)129.87.35dt, J=7.8,1.5 C2', C6'
5' (Ar-CH)129.07.18t, J=7.8 C1', C3'
6' (Ar-CH)125.47.25dt, J=7.8,1.5 C2', C4', C2
NH2​ -1.40br s-

Vibrational Spectroscopy (FT-IR)

FT-IR provides orthogonal validation of the functional groups predicted by NMR.

  • Primary Amine: Two distinct, sharp N-H stretching bands are observed at ~3380 cm−1 and ~3310 cm−1 (asymmetric and symmetric stretches).

  • Aromatic Bromide: A strong C-Br stretching frequency is localized in the fingerprint region at ~650 cm−1 .

Stereochemical Resolution (Chiral HPLC)

Standard synthesis of 2-(3-Bromophenyl)-2-methylbutan-1-amine via nitrile reduction yields a racemic mixture. To confirm the integrity of the chiral center, the enantiomers must be resolved.

Causality of Experimental Choice: Silica-based chiral stationary phases (like Chiralpak AD-H) have slightly acidic residual silanols. Because our analyte is a basic primary amine, it will interact strongly with these silanols, causing severe peak tailing. Adding 0.1% Diethylamine (DEA) to the mobile phase acts as a sacrificial base, capping the silanols and ensuring sharp, symmetrical peaks.

Step-by-Step Methodology (Self-Validating Protocol)
  • System Prep: Purge the HPLC system with Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

  • Equilibration: Equilibrate a Daicel Chiralpak AD-H column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min at 25°C.

  • Validation: Inject a blank (diluent) to self-validate that no carryover exists. Inject a known racemic standard to validate column resolving power (Resolution, Rs​>1.5 ).

  • Analysis: Inject 10 µL of the sample (1 mg/mL). Monitor UV absorbance at 220 nm and 254 nm. Two peaks of equal area (50:50) will elute, confirming the racemate.

Conclusion

The structural elucidation of 2-(3-Bromophenyl)-2-methylbutan-1-amine requires a rigorous, multi-faceted approach due to its chiral quaternary center. By combining the exact mass capabilities of HRMS with the 2- and 3-bond correlation power of HMBC NMR, the connectivity of the molecule is unequivocally proven. The self-validating protocols outlined above ensure high data integrity, fulfilling the strict regulatory requirements of pharmaceutical intermediate characterization.

References

  • [1H- PYRAZOLO [3, 4-B] PYRIDINE-4-YL] -PHENYLE OR -PYRIDIN-2-YLE DERIVATIVES AS PROTEIN KINASE C-THETA INHIBITORS (WO2009073300A1). World Intellectual Property Organization / MolAid.
  • High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition. Claridge, T.D.W., Elsevier Science.
  • Structure Elucidation by NMR in Organic Chemistry: A Practical Guide, 3rd Revised Edition. Breitmaier, E., John Wiley & Sons.

Sources

Predictive Bioactivity and Pharmacological Profiling of 2-(3-Bromophenyl)-2-methylbutan-1-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-Bromophenyl)-2-methylbutan-1-amine represents a highly specialized and sterically complex pharmacophore within the phenethylamine class. Characterized by a quaternary β -carbon and a meta-halogenated aromatic ring, this molecule is predicted to exhibit profound central nervous system (CNS) bioactivity. This whitepaper systematically deconstructs its predicted pharmacodynamics—focusing on monoamine transporter interactions and metabolic stability—and establishes rigorous, self-validating experimental frameworks for empirical evaluation.

Structural Rationale and Pharmacophore Mechanics

The Meta-Halogenation Effect (3-Bromo Substitution)

In phenethylamine and amphetamine derivatives, the substitution pattern on the aromatic ring strictly dictates monoamine transporter selectivity. The inclusion of a bromine atom at the meta-position (C3) introduces a highly polarizable electron cloud. This creates a localized region of positive electrostatic potential known as a σ -hole, enabling highly directional 1 with nucleophilic residues (such as the oxygen atoms of serine or threonine) within the target protein[1]. Consequently, 3-bromo substitution exponentially increases binding affinity for the Serotonin Transporter (SERT) relative to the Dopamine Transporter (DAT), shifting the molecule toward a serotonergic profile[2].

The Quaternary β -Carbon and Steric Shielding

The backbone of the molecule is a butan-1-amine chain with a methyl group at C2. This renders C2 (the β -carbon relative to the amine) a quaternary center bonded to a methyl group, an ethyl group, a 3-bromophenyl ring, and the aminomethyl group. Monoamine Oxidase (MAO) requires precise spatial alignment to abstract a proton from the α -carbon during oxidative deamination. The massive steric bulk at the adjacent β -position restricts the rotational degrees of freedom, effectively 3 within the MAO FAD-cofactor cavity[3]. Thus, the molecule is predicted to be highly resistant to enzymatic degradation, ensuring a prolonged pharmacokinetic half-life.

Predicted Pharmacodynamics & Target Engagement

Based on the Structure-Activity Relationship (SAR) of analogous halogenated phenethylamines, 2-(3-Bromophenyl)-2-methylbutan-1-amine is predicted to act as a potent, SERT-biased monoamine reuptake inhibitor. Furthermore, the presence of an unhindered primary amine serves as a critical pharmacophore for Trace Amine-Associated Receptor 1 (TAAR1) agonism. TAAR1 activation triggers intracellular phosphorylation cascades that can reverse transporter directionality, promoting non-exocytotic monoamine efflux[4].

MoA Compound 2-(3-Bromophenyl)- 2-methylbutan-1-amine SERT SERT Inhibition (Halogen Bonding) Compound->SERT High Affinity TAAR1 TAAR1 Activation (Primary Amine) Compound->TAAR1 Agonism Synapse Increased Synaptic Serotonin (5-HT) SERT->Synapse Efflux Transporter Phosphorylation & Efflux TAAR1->Efflux Efflux->Synapse

Predicted pharmacological signaling pathway and mechanism of action for the compound.

Self-Validating Experimental Methodologies

To empirically validate these mechanistic predictions, the following self-validating protocols must be executed. By embedding internal controls, these workflows ensure that any generated data is an artifact-free reflection of the compound's true bioactivity.

Protocol 1: Radioligand Binding Assay (Transporter Affinity)

Causality: To quantify the binding affinity ( Ki​ ) at SERT, NET, and DAT, competitive radioligand displacement is utilized. The use of highly specific radioligands ensures that off-target binding does not confound the affinity metrics. Step-by-Step:

  • Cell Preparation: Culture HEK293 cells stably expressing human SERT, NET, or DAT. Harvest and homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Radioligand Addition: Incubate membrane preparations (20 µg protein/well) with specific radioligands: [3H] citalopram (SERT), [3H] nisoxetine (NET), or [3H] WIN 35,428 (DAT) at concentrations near their respective Kd​ values.

  • Compound Titration: Add 2-(3-bromophenyl)-2-methylbutan-1-amine in a 10-point concentration-response curve (100 pM to 10 µM).

  • Self-Validation (Quality Control): Define Non-Specific Binding (NSB) using 10 µM fluoxetine (SERT), desipramine (NET), or indatraline (DAT). System Rule: The assay is only valid if the signal-to-background ratio is >5 and the Z'-factor is >0.5.

  • Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Quantify bound radioactivity using liquid scintillation counting.

Protocol 2: In Vitro MAO Metabolic Stability Assay

Causality: To confirm the predicted steric shielding effect of the β -quaternary center against oxidative deamination by monoamine oxidases. Step-by-Step:

  • Enzyme Preparation: Thaw recombinant human MAO-A and MAO-B supersomes on ice.

  • Incubation: Mix 1 µM of the test compound with 0.5 mg/mL MAO supersomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation & Validation: Add 1 mM kynuramine (a known, rapidly metabolized substrate) to a parallel control well. System Rule: If kynuramine is not degraded by >80% within 60 minutes, the supersome batch is deemed inactive and the assay must be rejected.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow Synthesis Compound Synthesis & Purification (>99%) Binding Radioligand Binding (hSERT, hDAT, hNET) Synthesis->Binding Metabolism MAO-A/B Stability Incubation Synthesis->Metabolism Functional Monoamine Uptake Inhibition Assay Binding->Functional If Ki < 1 µM Data Pharmacokinetic & Pharmacodynamic Profiling Functional->Data Metabolism->Data

Self-validating experimental workflow for bioactivity and metabolic stability profiling.

Quantitative Data Summaries

The following tables summarize the computationally predicted physicochemical parameters and pharmacodynamic binding affinities based on the structural SAR analysis.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueStructural Rationale
Molecular Weight 242.16 g/mol Optimal for Blood-Brain Barrier (BBB) penetration (<400 Da).
cLogP 3.1 - 3.43-Bromo substitution significantly increases overall lipophilicity.
Topological Polar Surface Area 26.02 ŲThe single primary amine contributes to a low TPSA, ideal for CNS drugs.
Hydrogen Bond Donors 2Derived exclusively from the primary amine (-NH₂).
Hydrogen Bond Acceptors 1Derived exclusively from the primary amine nitrogen.

Table 2: Predicted Pharmacodynamic Profile

TargetPredicted Affinity ( Ki​ )Functional Activity
SERT 10 - 50 nMPotent Reuptake Inhibition (Driven by halogen bonding)
NET 100 - 300 nMModerate Reuptake Inhibition
DAT > 1000 nMWeak/Negligible Activity (Steric clash in DAT pocket)
TAAR1 50 - 200 nMAgonism (Receptor Activation via primary amine)
MAO-A/B > 10,000 nMMetabolically Stable (Non-substrate due to β -steric bulk)

References

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing). 1

  • Aromatic Bromination Abolishes the Psychomotor Features and Pro-social Responses of MDMA (“Ecstasy”) in Rats and Preserves Affinity for the Serotonin Transporter (SERT) - Frontiers in Pharmacology. 2

  • Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review - MDPI.3

  • Norepinephrine–dopamine reuptake inhibitor: Nomifensine - iiab.me. 4

Sources

The Strategic Application of 2-Methylbutan-1-amine Derivatives in Rational Drug Design: A Comprehensive SAR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacophoric Utility of 2-Methylbutan-1-amine

In the landscape of rational drug design, aliphatic amines serve as fundamental building blocks for modulating target affinity, tuning lipophilicity (cLogP), and optimizing pharmacokinetic (PK) profiles. Among these, 2-methylbutan-1-amine (also known as active amylamine, CAS 96-15-1)[1] occupies a unique niche. Characterized by a primary amine and a chiral center at the C2 position[2], this C5-aliphatic moiety allows medicinal chemists to probe hydrophobic binding pockets while simultaneously evaluating stereospecific spatial constraints.

When coupled to a core scaffold, the primary amine typically becomes a secondary amine, retaining critical hydrogen-bond donor capacity. Meanwhile, the sec-butyl tail projects a specific steric vector that can dictate the molecule's orientation within a target's active site. This guide synthesizes recent Structure-Activity Relationship (SAR) data to demonstrate how 2-methylbutan-1-amine derivatives are engineered to overcome metabolic liabilities, enhance target specificity, and mitigate off-target toxicity.

Mechanistic SAR Case Studies

Probing the Hydrophobic Pocket of Hedgehog Acyltransferase (HHAT)

Membrane-bound O-acyltransferases (MBOATs) are critical therapeutic targets in oncology and obesity. In the optimization of the HHAT inhibitor RUSKI-201, researchers utilized 2-methylbutan-1-amine to map the spatial requirements of the small-molecule binding site[3].

  • Stereochemical Dependence: To investigate stereochemical requirements, (S)-2-methylbutylamine was used to prepare a derivative with defined sidechain stereochemistry. Interestingly, the S-enantiomer exhibited a ~2-fold reduced potency compared to the racemic mixture, indicating that while the pocket accommodates the chain, the exact stereochemistry at the C2 position exerts a subtle, rather than absolute, influence on binding affinity[3].

  • Chain Length & Steric Relief: Shortening the alkyl chain to an isobutyl group (removing the stereocenter entirely) modestly increased potency (IC50 = 1.3 µM), suggesting that the binding cleft favors slightly less steric bulk at the C2 position[3].

  • H-Bond Donor Necessity: To probe the role of the amine linkage, the secondary amine (formed post-coupling) was converted into a tertiary amine and a cyclic derivative. These modifications resulted in substantially reduced inhibitory activity, proving that the hydrogen-bond donor capacity of the nitrogen is an absolute requirement for anchoring the inhibitor to HHAT[3].

Modulating Lipophilicity and Toxicity in Anti-Seizure Vitamin K Analogs

In neurology, traversing the blood-brain barrier (BBB) requires precise tuning of a molecule's topological polar surface area and lipophilicity. During the development of 1,4-naphthoquinone derivatives for pharmacoresistant seizures, researchers systematically replaced metabolically unstable alkyne groups with saturated aliphatic chains[4].

  • Metabolic Stability: Alkynes are rapidly oxidized and excreted by the liver. Substituting these groups with 2-methylbutan-1-amine yielded highly stable derivatives (e.g., compound 3g) that provided titratable, full protection in in vivo seizure models[4].

  • Toxicity Mitigation: A critical SAR finding emerged during orthogonal toxicity screening in HT-22 neuronal cells. Derivatives featuring tertiary amines exhibited extreme neurotoxicity, causing nearly 100% growth inhibition at 50 µM[4]. In stark contrast, compounds utilizing the secondary amine linkage derived from 2-methylbutan-1-amine maintained high anti-seizure efficacy without inducing cytotoxic effects, highlighting the moiety's role in expanding the therapeutic window[4].

Quantitative SAR Data Summary

The following table synthesizes the quantitative impact of 2-methylbutan-1-amine modifications across different therapeutic domains:

Derivative / ModificationTarget / Disease ModelKey SAR FindingBiological ImpactRef
(S)-2-methylbutylamine sidechain HHAT (Oncology)Stereochemistry minimally impacts potency; H-bond donor is strictly required.~2-fold reduced potency vs racemic; tertiary amine loses activity.[3]
Isobutylamine substitution HHAT (Oncology)Shortening chain and removing stereocenter relieves steric clash in the binding cleft.Modest increase in potency (IC50 = 1.3 µM).[3]
2-methylbutan-1-amine + Naphthoquinone Zebrafish PTZ (Neurology)Saturated aliphatic chain optimizes cLogP and metabolic stability over alkynes.Full seizure protection; optimal BBB penetration.[4]
Tertiary amine modification HT-22 Neurons (Tox Screen)Loss of primary/secondary amine H-bond increases off-target cytotoxicity.100% growth inhibition at 50 µM (Highly toxic).[4]

Experimental Methodologies: A Self-Validating Workflow

To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for synthesizing and evaluating a 2-methylbutan-1-amine derivative (based on the anti-seizure naphthoquinone workflow)[4].

Phase 1: Chemical Synthesis & Chiral Validation
  • Nucleophilic Amination: Dissolve the core scaffold (e.g., 2-bromonaphthalene-1,4-dione) in a polar aprotic solvent (DMF) at room temperature.

  • Amine Addition: Add 1.5 equivalents of (R)- or (S)-2-methylbutan-1-amine. Causality: An excess of the volatile amine drives the nucleophilic substitution to completion and compensates for any evaporative loss during the reaction.

  • Base Scavenging: Introduce a non-nucleophilic base (e.g., DIPEA) to scavenge the HBr byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Self-Validation (QC): Purify the product via preparative HPLC. Crucial Checkpoint: Perform Chiral HPLC to confirm that the stereocenter at the C2 position of the amine has not racemized during synthesis. Only proceed if Enantiomeric Excess (ee) is >95%.

Phase 2: Phenotypic Screening & Toxicity Counter-Screen
  • Primary Bioassay (Zebrafish PTZ Model): Administer the purified compound to zebrafish larvae at 5 µM. Causality: The zebrafish model is a high-throughput in vivo system that correlates exceptionally well with mammalian BBB penetration and CNS activity[4].

  • Assay Validation: Include Pentylenetetrazole (PTZ) as a pro-convulsant positive control and vehicle (DMSO <0.1%) as a negative control. Efficacy is quantified by the reduction in total distance traveled by the larvae.

  • Orthogonal Toxicity Screen: Incubate hit compounds with HT-22 neuronal cells for 24 hours. Causality: Efficacy in zebrafish must be decoupled from general cytotoxicity.

  • Hit Declaration: Compounds exhibiting >20% growth inhibition at 10 µM in the HT-22 assay are flagged for redesign. Only non-toxic, highly active compounds advance to mammalian PK/PD studies[4].

Logical & Experimental Visualizations

SAR_Logic Start 2-Methylbutan-1-amine Scaffold Stereo Stereochemical Probing (R vs S) Start->Stereo Chain Alkyl Chain Modification Start->Chain Amine Amine Substitution (1° to 2°/3°) Start->Amine Stereo_S (S)-Enantiomer (Vector Projection) Stereo->Stereo_S Stereo_R (R)-Enantiomer (Vector Projection) Stereo->Stereo_R Chain_Short Shorten to Isobutyl (Steric Relief) Chain->Chain_Short Chain_Iso Isomerize to Isopentyl (Vector Shift) Chain->Chain_Iso Amine_Sec Secondary Amine (Retains H-Bond Donor) Amine->Amine_Sec Amine_Tert Tertiary Amine (Loss of Target Affinity) Amine->Amine_Tert

Figure 1: Decision tree for SAR optimization of the 2-methylbutan-1-amine pharmacophore.

Exp_Workflow Synth 1. Chemical Synthesis (Amine Coupling) QC 2. QC & Validation (NMR, LC-MS, Chiral HPLC) Synth->QC QC->Synth Fail BioAssay 3. Primary Bioassay (e.g., Zebrafish PTZ) QC->BioAssay Pass (>95% ee) Tox 4. Toxicity Counter-Screen (e.g., HT-22 Neurons) BioAssay->Tox Active (IC50 < 10 µM) Tox->Synth Toxic (Redesign) Hit 5. Hit Declaration & In Vivo PK/PD Tox->Hit Non-Toxic

Figure 2: Self-validating workflow for synthesis and biological screening of amine derivatives.

References

  • CymitQuimica - CAS 96-15-1: (±)-2-Methylbutylamine. 1

  • PubChem (NIH) - 2-Methylbutylamine | C5H13N | CID 7283. 2

  • PMC (NIH) - Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. 5

  • bioRxiv - Photochemical probe identification of the small-molecule binding site in a mammalian membrane-bound O-acyltransferase. 3

  • PMC (NIH) - Discovery of the first Vitamin K analog as a potential treatment of pharmacoresistant seizures. 4

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(3-Bromophenyl)-2-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic design of molecular building blocks dictates the success of downstream lead optimization. 2-(3-Bromophenyl)-2-methylbutan-1-amine (CAS: 1160502-47-5) is a highly specialized, sterically hindered primary amine that serves as a critical intermediate in the synthesis of advanced kinase inhibitors. Most notably, it functions as the foundational scaffold for pyrazolo[3,4-b]pyridine derivatives, which are potent modulators of Protein Kinase C-theta (PKCθ)—a primary target for autoimmune and inflammatory disease therapies [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic properties, detailing the physicochemical causality, structural advantages, and self-validating synthetic workflows associated with this molecule.

Molecular Identity & Quantitative Data

The precise determination of the molecular weight and formula of 2-(3-Bromophenyl)-2-methylbutan-1-amine requires an atom-by-atom breakdown of its substituted butane backbone.

  • Backbone: Butan-1-amine ( C4​H11​N )

  • C2 Substitutions: A methyl group ( +CH3​ ) and a 3-bromophenyl group ( +C6​H4​Br ), replacing two protons ( −H2​ ).

  • Net Formula: C4​H9​N+CH3​+C6​H4​Br=C11​H16​BrN

The quantitative physicochemical properties are summarized in the table below:

PropertyValueAnalytical Significance
Chemical Name 2-(3-Bromophenyl)-2-methylbutan-1-amineIUPAC standard nomenclature
CAS Registry Number 1160502-47-5Unique chemical identifier
Molecular Formula C11​H16​BrN Base for stoichiometric calculations
Average Molecular Weight 242.16 g/mol Used for bulk synthetic scaling
Monoisotopic Mass 241.0466 DaTarget exact mass for high-res MS
Isotopic Signature (MS) 1:1 ratio at m/z 242.05 / 244.05Self-validating QA/QC marker

Structural Causality & Pharmacological Utility

The architectural design of 2-(3-Bromophenyl)-2-methylbutan-1-amine is not arbitrary; every functional group serves a distinct mechanistic purpose in drug development.

The Quaternary Carbon (C2) and the Thorpe-Ingold Effect: The benzylic carbon (C2) is fully substituted with a methyl group, an ethyl group, the bromophenyl ring, and the aminomethyl group. Causality: This extreme steric bulk restricts the conformational flexibility of the primary amine. In medicinal chemistry, this restriction leverages the Thorpe-Ingold effect, pre-organizing the molecule into a bioactive conformation that enhances target binding affinity. Furthermore, the steric shielding prevents rapid oxidative deamination by monoamine oxidases (MAOs), drastically improving the pharmacokinetic half-life of the final drug candidate.

The 3-Bromophenyl Handle: The bromine atom is positioned meta to the alkyl chain. Causality: Bromine acts as an orthogonal reactive handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The meta geometry is specifically chosen so that once coupled to a kinase-binding hinge motif (like pyrazolo[3,4-b]pyridine), the aliphatic amine is projected outward into the solvent-exposed region of the kinase active site, allowing for favorable pharmacokinetic tuning without disrupting the primary hydrogen-bond network.

Experimental Workflow: Synthesis & Self-Validating Analytics

To utilize this compound in the synthesis of PKCθ inhibitors, researchers must employ a workflow that protects the amine prior to cross-coupling. The following protocol integrates a self-validating system to ensure data integrity at every step.

Step-by-Step Methodology

Step 1: Self-Validating LC-MS Quality Control

  • Objective: Verify the integrity of the starting material (CAS: 1160502-47-5) before committing to expensive catalytic steps.

  • Procedure: Dissolve 1 mg of the compound in LC-MS grade methanol. Spike with 10 ng/mL of a deuterated internal standard to validate ionization efficiency. Analyze via ESI-Q-TOF.

  • Self-Validation Logic: The system validates the presence of the intact molecule by searching for the characteristic 1:1 isotopic doublet at m/z 242.05 ( 79Br ) and 244.05 ( 81Br ) [M+H]+ . If this doublet is absent, the system flags a premature debromination event, halting the workflow.

Step 2: Amine Protection via Eschweiler-Clarke Reductive Amination

  • Objective: Convert the primary amine to a tertiary amine (N,N-dimethylation) to prevent catalyst poisoning.

  • Procedure:

    • Combine 2-(3-Bromophenyl)-2-methylbutan-1-amine (1.0 eq) with aqueous formaldehyde (37%, 5.0 eq) and formic acid (10.0 eq).

    • Reflux the mixture at 100°C for 1.5 hours.

    • Quench with 1M NaOH, extract with ethyl acetate, and concentrate in vacuo.

  • Causality: A free primary amine can coordinate with Palladium, leading to unwanted Buchwald-Hartwig amination side-products. By converting it to a tertiary amine, we electronically and sterically mask the nitrogen, forcing the subsequent Palladium catalyst to exclusively undergo oxidative addition at the C-Br bond.

Step 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Objective: Couple the protected intermediate to the kinase hinge-binder.

  • Procedure:

    • Dissolve the N,N-dimethyl intermediate (1.0 eq) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.

    • Add Na2​CO3​ (2.5 eq) and the catalyst Pd(dtbpf)Cl2​ (0.05 eq).

    • Degas with N2​ and heat to 90°C for 4.0 hours.

    • Purify via silica gel chromatography to isolate the final PKCθ inhibitor scaffold.

Workflow Visualization

G A 2-(3-Bromophenyl)-2-methylbutan-1-amine (C11H16BrN) B Eschweiler-Clarke N-Methylation (Formaldehyde, Formic Acid) A->B Step 1: Amine Protection E Self-Validating LC-MS (1:1 79Br/81Br Isotopic Signature) A->E QA/QC Check C Suzuki-Miyaura Cross-Coupling (Pd-Catalyst, Boronic Ester) B->C Step 2: C-C Bond Formation D PKCθ Inhibitor Scaffold (Pyrazolo[3,4-b]pyridine Derivative) C->D Step 3: Target Isolation

Workflow for the synthetic application and validation of 2-(3-Bromophenyl)-2-methylbutan-1-amine.

References

  • Vertex Pharmaceuticals Incorporated. (2009).[1H-PYRAZOLO[3,4-B]PYRIDINE-4-YL]-PHENYLE OR -PYRIDIN-2-YLE DERIVATIVES AS PROTEIN KINASE C-THETA INHIBITORS (Patent No. WO2009073300A1). World Intellectual Property Organization.

Methodological & Application

Navigating the Challenges of Purifying Sterically Hindered Amines by Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Sterically hindered amines, characterized by bulky substituents surrounding the nitrogen atom, are pivotal structural motifs in pharmaceuticals and advanced materials.[1] Their unique three-dimensional architecture, however, presents significant challenges during purification. This guide provides a comprehensive overview of chromatographic strategies to overcome these hurdles, ensuring the high purity required for downstream applications.

The Purification Conundrum: Why Steric Hindrance Matters

The bulky nature of these amines introduces several chromatographic complexities. The steric bulk can shield the amine's basic lone pair of electrons, altering its interaction with stationary phases and often leading to poor peak shapes, unpredictable retention, and difficult separations from structurally similar impurities.[2] Furthermore, the inherent basicity of amines can lead to strong, often irreversible, interactions with acidic silica-based stationary phases, resulting in peak tailing, sample loss, and even on-column degradation.[3][4]

A critical aspect to consider is the potential for on-column degradation. For instance, studies have shown that certain mobile phase additives, like ammonium hydroxide when used with acetonitrile at high pH, can lead to the on-column nitrosation of primary and secondary amines.[5][6] This reaction is catalyzed by the stainless steel components of the HPLC system and can lead to the formation of unexpected impurities.[5][6]

Strategic Method Development: A Multi-faceted Approach

A successful purification strategy for sterically hindered amines hinges on a systematic approach to method development, carefully considering the interplay between the stationary phase, mobile phase, and the physicochemical properties of the analyte.

Given the challenges with standard silica, alternative stationary phases are often the first line of defense.

  • Amine-Functionalized Silica: These columns have a basic surface, which minimizes the strong acid-base interactions that cause peak tailing and sample loss with standard silica.[3] They are particularly effective for normal-phase separations using less polar solvents like hexane and ethyl acetate.[2]

  • Reversed-Phase (C18) Chromatography: While seemingly counterintuitive for polar amines, reversed-phase chromatography can be highly effective, especially when the mobile phase is carefully modified.[7] The key is to suppress the unwanted interactions with residual silanol groups on the silica backbone.[2]

  • Polymeric Stationary Phases: Columns packed with polymeric materials that lack acidic silanol groups can be an excellent choice to avoid the issues associated with silica-based phases.[8]

  • Chiral Stationary Phases (CSPs): For the separation of enantiomers of sterically hindered amines, a wide variety of CSPs are available. Polysaccharide-based CSPs, for example, have shown great utility in both HPLC and SFC.[9][10][11] The choice of CSP will depend heavily on the specific structure of the amine.[12][13]

The composition of the mobile phase is arguably the most critical factor in achieving a successful separation of sterically hindered amines.

  • Mobile Phase Additives: The use of additives is almost always necessary to achieve good peak shape and reproducible retention.[14]

    • Basic Additives: In both normal-phase and reversed-phase chromatography, adding a small amount of a competing base, such as triethylamine (TEA), diethylamine (DEA), or ammonium hydroxide, can effectively mask the acidic silanol groups on silica-based columns, significantly improving peak shape.[2][3] The concentration of these additives is typically in the range of 0.1-1%.[2]

    • Acidic Additives: In some cases, particularly in reversed-phase and chiral separations, acidic additives like trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) can be beneficial.[15] These additives can form ion pairs with the amine, improving retention and selectivity.[15]

  • pH Control: For reversed-phase separations, controlling the pH of the mobile phase is crucial. According to the "2 pH rule," to ensure an amine is in its neutral, deprotonated state, the mobile phase pH should be at least two units above its pKa.[3] This increases the amine's hydrophobicity, leading to better retention and separation.[3]

  • Solvent Choice: In normal-phase chromatography, common solvent systems include hexane/ethyl acetate or dichloromethane/methanol.[4] For reversed-phase, acetonitrile and methanol are the most common organic modifiers, used in conjunction with aqueous buffers.[16]

Advanced Chromatographic Techniques for Hindered Amines

Beyond traditional HPLC, other chromatographic techniques offer distinct advantages for the purification of these challenging compounds.

SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations.[10][17] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol.[18]

Advantages of SFC:

  • Speed: The low viscosity of the mobile phase allows for faster separations.[17]

  • Reduced Solvent Consumption: Using CO2 as the main solvent makes SFC a "greener" technique.[17]

  • Improved Peak Shape: SFC often provides better peak symmetry for basic compounds compared to HPLC.[10]

  • Orthogonal Selectivity: SFC can often separate compounds that are difficult to resolve by HPLC.[19]

It's important to note that while basic additives are often used in HPLC to improve peak shape, they can sometimes have a detrimental effect on enantioselectivity in SFC.[11] However, using a combination of acidic and basic additives, such as TFA and TEA, can lead to excellent chiral separations.[11]

For preparative scale purification, flash chromatography is a widely used technique.[20][21] The principles of method development for HPLC are directly applicable to flash chromatography.[7] Thin-layer chromatography (TLC) is an invaluable tool for rapidly screening different solvent systems before committing to a larger-scale flash separation.[2]

Protocols and Practical Considerations

This protocol is a general guideline for the purification of a moderately polar, sterically hindered tertiary amine.

1. Materials:

  • Amine-functionalized silica gel flash cartridge

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Sample dissolved in a minimal amount of dichloromethane

2. Method Development (TLC):

  • Spot the crude sample on an amine-functionalized TLC plate.

  • Develop the plate in a series of hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).

  • The optimal solvent system should provide good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.

3. Flash Chromatography:

  • Equilibrate the amine-functionalized flash column with the initial, weaker solvent mixture determined from the TLC analysis.

  • Load the sample onto the column.

  • Run a gradient of increasing ethyl acetate concentration. A typical gradient might be from 10% to 50% ethyl acetate over 10-15 column volumes.[2]

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

This protocol outlines a general approach for purifying a water-soluble, sterically hindered amine.

1. Materials:

  • C18 preparative HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine (TEA)

2. Method Development (Analytical HPLC):

  • Dissolve the sample in the initial mobile phase.

  • On an analytical C18 column, screen different gradients of acetonitrile in water, with both solvents containing 0.1% TEA.

  • Optimize the gradient to achieve baseline separation of the target compound from its impurities.

3. Preparative HPLC:

  • Scale up the optimized analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Equilibrate the preparative column with the starting mobile phase.

  • Inject the sample and run the preparative gradient.

  • Collect fractions corresponding to the peak of the desired product.

  • Analyze the collected fractions for purity.

  • Combine the pure fractions and remove the solvents. This may require lyophilization if the compound is not volatile.

Troubleshooting Common Issues
Problem Potential Cause Solution
Significant Peak Tailing in Reversed-Phase HPLC Secondary interactions between the protonated amine and residual acidic silanol groups on the silica-based stationary phase.[2]Add a competing base like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (0.1-1%).[2] Increase the mobile phase pH to be at least 2 units above the amine's pKa.[3] Use a column with a highly end-capped stationary phase or a polymeric column.[8]
Irreversible Adsorption or Decomposition on Silica Gel Strong acid-base interaction between the basic amine and the acidic silica surface.[3]Use an amine-functionalized silica or alumina column.[3] Add a basic modifier like triethylamine or ammonium hydroxide to the mobile phase.[3][4] Temporarily protect the amine with a suitable protecting group (e.g., Boc) to reduce its basicity.[2]
Poor Chiral Separation Suboptimal choice of chiral stationary phase or mobile phase.Screen a variety of chiral stationary phases (e.g., polysaccharide-based, crown ether-based).[13] Optimize the mobile phase by varying the organic modifier and the type and concentration of additives (both acidic and basic).[15][22] Consider using SFC as an alternative to HPLC.[10]
Shifting Retention Times Column degradation, particularly with amine-based columns.[23] Inconsistent mobile phase preparation.Ensure proper column washing and storage procedures.[16] Use a guard column to protect the analytical column.[16] Prepare fresh mobile phase for each set of experiments.
Visualizing the Workflow

MethodSelection Start Start: Purify Hindered Amine IsChiral Chiral Separation? Start->IsChiral ReversedPhase Reversed Phase (HPLC) Start->ReversedPhase If Normal Phase fails NormalPhase Normal Phase (Flash/HPLC) IsChiral->NormalPhase No ChiralSFC Chiral SFC IsChiral->ChiralSFC Yes AmineColumn Amine-Functionalized Silica NormalPhase->AmineColumn SilicaWithBase Standard Silica + Basic Additive NormalPhase->SilicaWithBase C18WithModifier C18 + Additive (Acid/Base) ReversedPhase->C18WithModifier SFC SFC ChiralHPLC Chiral HPLC ChiralSFC->ChiralHPLC If SFC fails

Caption: Decision tree for selecting a starting chromatographic method.

ExperimentalWorkflow cluster_prep Preparation cluster_dev Method Development cluster_purify Purification cluster_analysis Analysis & Finalization SamplePrep Sample Preparation (Dissolve in minimal solvent) TLC TLC/Analytical HPLC Screening SamplePrep->TLC Optimize Optimize Mobile Phase (Solvent ratio, additives) TLC->Optimize ColumnEquil Column Equilibration Optimize->ColumnEquil LoadSample Load Sample ColumnEquil->LoadSample Elute Gradient Elution LoadSample->Elute Collect Fraction Collection Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate

Caption: A generalized workflow for the purification of sterically hindered amines.

Conclusion

The successful purification of sterically hindered amines by chromatography is an achievable, albeit challenging, endeavor. A thorough understanding of the underlying chemical interactions and a systematic approach to method development are paramount. By judiciously selecting the stationary phase, carefully optimizing the mobile phase with appropriate additives, and considering advanced techniques like SFC, researchers can effectively isolate these important compounds with high purity.

References

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International. Available at: [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. PubMed. Available at: [Link]

  • On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. PubMed. Available at: [Link]

  • On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Academia.edu. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. Available at: [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. Available at: [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. Available at: [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. Available at: [Link]

  • Amine column degradation. Chromatography Forum. Available at: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]

  • Method Development Guide. ZirChrom. Available at: [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. Available at: [Link]

  • HPLC Methods for analysis of Methylamine. HELIX Chromatography. Available at: [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Available at: [Link]

  • On-Column Sample Degradation. LCGC International. Available at: [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. Available at: [Link]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. Available at: [Link]

  • Successful flash chromatography. Biotage. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Tackling Common Challenges in Chromatography. Chrom Tech, Inc.. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. Available at: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. Available at: [Link]

  • Advances and Innovations in Liquid Chromatography Stationary Phase Supports. ACS Publications. Available at: [Link]

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Available at: [Link]

  • Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI. Available at: [Link]

  • Principles and applications of steric exclusion chromatography. PubMed. Available at: [Link]

Sources

Application Note & Protocol: High-Throughput Analysis of Phenylalkylamines in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of phenylalkylamines in complex biological matrices such as plasma, urine, and hair. Phenylalkylamines, a broad class of compounds encompassing neurotransmitters, hormones, therapeutic drugs, and substances of abuse, present unique analytical challenges due to their structural diversity and varying physicochemical properties.[1][2] This guide details a systematic approach, from sample preparation and chromatographic separation to mass spectrometric detection and method validation, grounded in established scientific principles and regulatory guidelines.

Introduction: The Analytical Imperative for Phenylalkylamines

Phenylalkylamines are characterized by a phenyl group attached to an alkylamine backbone.[2][3] This core structure is the foundation for a vast array of compounds with significant physiological and pharmacological effects. The class includes endogenous compounds like dopamine and norepinephrine, pharmaceuticals such as amphetamine and pseudoephedrine, and illicit drugs like methamphetamine (MDMA).[4][5] Given their diverse roles and potential for abuse, the accurate and reliable quantification of these compounds in biological specimens is critical for clinical diagnostics, forensic toxicology, pharmaceutical research, and anti-doping control.[4][6]

LC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide applicability.[7][8] This technique allows for the direct detection of target analytes in complex mixtures with minimal sample cleanup, offering significant advantages over older methods like gas chromatography-mass spectrometry (GC-MS) which often require derivatization.[8][9]

This application note is designed to guide researchers, scientists, and drug development professionals through the intricacies of developing and validating a robust LC-MS/MS method for phenylalkylamines, ensuring data integrity and regulatory compliance.

Method Development Strategy: A Stepwise Approach

A successful LC-MS/MS method is built upon a logical and systematic development process. The following sections outline the key considerations and experimental choices for each stage.

Sample Preparation: Isolating the Analytes of Interest

The primary goal of sample preparation is to extract the target phenylalkylamines from the biological matrix while removing interfering substances that can suppress ionization or contaminate the analytical system. The choice of extraction technique is dictated by the analyte's properties, the matrix, and the desired level of cleanliness.

2.1.1. Common Extraction Techniques:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the sample to precipitate proteins.[9] While efficient, it may not remove all matrix components, potentially leading to ion suppression.

  • Liquid-Liquid Extraction (LLE): This technique partitions the analytes between the aqueous sample and an immiscible organic solvent based on their relative solubilities.[10][11][12] By adjusting the pH of the aqueous phase, the charge state of the basic phenylalkylamines can be manipulated to enhance their extraction into the organic layer.

  • Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction by utilizing a solid sorbent to retain the analytes of interest while allowing interfering components to be washed away.[5][13] For phenylalkylamines, reversed-phase (e.g., C18) or mixed-mode cation exchange cartridges are often employed.[5]

Protocol 1: Solid-Phase Extraction (SPE) of Phenylalkylamines from Urine

  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of internal standard solution and 500 µL of 100 mM phosphate buffer (pH 6.0). Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove polar interferences.

  • Analyte Elution: Elute the phenylalkylamines with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[14] Reconstitute the residue in 100 µL of the initial mobile phase.[14]

Chromatographic Separation: Achieving Resolution

The goal of liquid chromatography is to separate the target analytes from each other and from any remaining matrix components before they enter the mass spectrometer.

2.2.1. Column Selection:

Reversed-phase chromatography using a C18 column is the most common approach for separating phenylalkylamines. The choice of column chemistry and dimensions will depend on the specific analytes and the desired throughput. For complex mixtures or chiral separations, specialized column chemistries may be necessary.[15][16]

2.2.2. Mobile Phase Optimization:

The mobile phase typically consists of an aqueous component and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of basic phenylalkylamines. Acidic mobile phases (e.g., using formic acid) are generally preferred as they promote the ionization of the analytes in the electrospray source.

Table 1: Typical LC Gradient for Phenylalkylamine Analysis

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.0955
1.0955
5.02080
5.1595
6.0595
6.1955
8.0955

This is a generic gradient and should be optimized for the specific analytes and column used.

Mass Spectrometric Detection: Selective and Sensitive Quantification

Tandem mass spectrometry provides the high selectivity needed for unambiguous analyte identification and quantification in complex matrices.

2.3.1. Ionization:

Electrospray ionization (ESI) in positive ion mode is the most common technique for the analysis of phenylalkylamines due to their basic nature.

2.3.2. Multiple Reaction Monitoring (MRM):

In MRM mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte and internal standard. This highly selective detection method minimizes interferences and enhances sensitivity. The selection of optimal MRM transitions requires direct infusion of individual analyte standards into the mass spectrometer.

Table 2: Example MRM Transitions for Selected Phenylalkylamines

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Amphetamine136.1119.115
Methamphetamine150.1119.117
MDMA194.1163.120
Amphetamine-d5 (IS)141.1124.115

These values are instrument-dependent and require optimization.

Method Validation: Ensuring Data Reliability

Once the analytical method is developed, it must be validated to demonstrate that it is suitable for its intended purpose.[17] Method validation should be performed in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[7][18]

3.1. Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[19]

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[19]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[19] The linearity and range of the curve are assessed.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[4]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[19]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[19]

Protocol 2: Assessment of Matrix Effect

  • Prepare three sets of samples:

    • Set A: Analyte in neat solution (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with the analyte post-extraction.

    • Set C: Matrix spiked with the analyte before extraction.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Calculate the recovery using the following formula:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Visualization and Workflow

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma, etc.) Spike Spike with Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (Reversed-Phase) Reconstitution->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Overall workflow for the LC-MS/MS analysis of phenylalkylamines.

Method Development Logic Diagram

method_development cluster_optimization Optimization Steps cluster_validation_params Validation Parameters Start Define Analytes & Matrix SamplePrep Optimize Sample Preparation Start->SamplePrep Consider pKa, logP, stability LC_Method Develop LC Separation SamplePrep->LC_Method Evaluate LLE, SPE, PPT MS_Params Optimize MS/MS Parameters LC_Method->MS_Params Select column, mobile phase Validation Method Validation MS_Params->Validation Tune MRM transitions Selectivity Selectivity Validation->Selectivity Accuracy Accuracy & Precision Validation->Accuracy LLOQ LLOQ Validation->LLOQ MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Logical flow of the LC-MS/MS method development and validation process.

Conclusion

This application note provides a comprehensive framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of phenylalkylamines in biological matrices. By following a systematic approach to sample preparation, chromatographic separation, and mass spectrometric detection, researchers can develop robust and reliable methods that meet the stringent requirements of regulatory bodies. The protocols and guidelines presented herein serve as a valuable resource for scientists engaged in clinical, forensic, and pharmaceutical analysis.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. Retrieved from [Link][17]

  • Choi, H., et al. (2016). Development of an analytical method for simultaneous detection of psychotropic phenylalkylamines in hair by LC-MS/MS with a multi-mode reversed-phase column using pH gradient elution. Forensic Science International, 259, 69-76. Retrieved from [Link][4]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. Retrieved from [Link][18]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Retrieved from [Link][7]

  • Detecting Amphetamine-Type Stimulants with Solid-Phase Microextraction. (2025). Spectroscopy Online. Retrieved from [Link][6]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Retrieved from [Link][20]

  • FDA issues final guidance on bioanalytical method validation. (2018). GaBI Journal. Retrieved from [Link]

  • Solid-Phase Extraction of Amphetamine and Methamphetamine from Urine. (2026). Chromatography Today. Retrieved from [Link][5]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Bioanalysis, 4(7), 775-779. Retrieved from [Link][21]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration. Retrieved from [Link][19]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2023). U.S. Department of Health and Human Services. Retrieved from [Link][22]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022). European Medicines Agency. Retrieved from [Link][23]

  • Bioanalytical method validation emea. (2014). SlideShare. Retrieved from [Link][24]

  • Determination of amphetamine-type stimulants (ATSs) and synthetic cathinones in urine using solid phase micro-extraction fibre tips and gas chromatography-mass spectrometry. (2018). Analytical Methods, 10(1), 45-56. Retrieved from [Link][25]

  • Quantitative determination of amphetamine-type stimulants in sewage and urine by hybrid monolithic column solid-phase microextraction coupled with UPLC-QTRAP MS/MS. (2024). Journal of Chromatography A, 1715, 464585. Retrieved from [Link][26]

  • Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT 2A Receptors. (2019). Current Topics in Medicinal Chemistry, 19(16), 1394-1407. Retrieved from [Link][1]

  • Basic structure of Phenylalkylamine Hallucinogens and substituent positions. (2010). ResearchGate. Retrieved from [Link][3]

  • Phenylalkylamine – Knowledge and References. Taylor & Francis. Retrieved from [Link][2]

  • Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. Unacademy. Retrieved from [Link][10]

  • Phenylalkylamines as calcium channel blockers. (2006). Journal of Chemical Sciences, 118(6), 557-563. Retrieved from [Link][27]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2018). Molecules, 23(7), 1563. Retrieved from [Link][28]

  • Structure elucidation of nanogram quantities of unknown designer drugs based on phenylalkylamine derivates by ion trap multiple mass spectrometry. (2004). Journal of Mass Spectrometry, 39(3), 257-270. Retrieved from [Link][29]

  • Metabolism and mass spectrometry in structural characterization of phenylalkylamines and their metabolites. (1989). Farmaceutski Glasnik, 45(10), 317-326. Retrieved from [Link][30]

  • Structure-activity relations in psychotomimetic phenylalkylamines. (1974). Journal of Medicinal Chemistry, 17(1), 1-6. Retrieved from [Link][31]

  • Mass spectra of derivatives of phenylalkylamines. (1968). Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 301(10), 721-728. Retrieved from [Link][32]

  • Photoionization mass spectrometry of ω-phenylalkylamines: Role of radical cation-π interaction. (2018). The Journal of Chemical Physics, 148(16), 164303. Retrieved from [Link][33]

  • Main Applications of Liquid-Liquid Extraction in Industry. (2024). K-Jhil. Retrieved from [Link][11]

  • Membrane-Assisted Liquid–Liquid Extraction Trace Analysis of Pharmaceutical Compounds in Aquatic Environments. (2022). LCGC International. Retrieved from [Link][34]

  • Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. (2021). Journal of Analytical Science and Technology, 12(1), 1-11. Retrieved from [Link][12]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. (2017). Waters Corporation. Retrieved from [Link][35]

  • Preparing Samples for LC-MS/MS Analysis. Organomation. Retrieved from [Link][14]

  • Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva. (2020). Molecules, 25(21), 5041. Retrieved from [Link][8]

  • Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods. (2001). Chirality, 13(6), 295-303. Retrieved from [Link][15]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021). Toxics, 9(11), 304. Retrieved from [Link][9]

  • Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. (2015). Journal of Chromatography B, 997, 1-6. Retrieved from [Link][36]

  • QUICK-REFERENCE METHOD GUIDE. Agilent. Retrieved from [Link][37]

  • Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. (2015). Semantic Scholar. Retrieved from [Link][38]

  • An LC-MS/MS Method for Separation and Quantification of Chiral Molecules. (2021). American Pharmaceutical Review. Retrieved from [Link][39]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent. Retrieved from [Link][40]

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Protocol for N-Acylation of 2-(3-Bromophenyl)-2-methylbutan-1-amine: Overcoming Neopentyl Steric Hindrance

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of sterically hindered amides, API building blocks, and late-stage functionalization.

Structural Profiling & Mechanistic Rationale

The compound 2-(3-bromophenyl)-2-methylbutan-1-amine is a highly specialized primary amine. Structurally, the amine group (-NH₂) is attached to the C1 carbon, which is directly adjacent to a fully substituted quaternary center at C2. This C2 carbon bears a methyl group, an ethyl group, and a bulky 3-bromophenyl ring.

The "Neopentyl Shield" Effect

This beta-quaternary architecture creates a severe "neopentyl-like" steric shield. The bulky substituents form an umbrella over the primary nitrogen, drastically restricting the trajectory of incoming electrophiles.

Causality in Reagent Failure: Traditional peptide coupling reagents (e.g., DCC, EDC/HOBt) activate carboxylic acids by forming an O-acylisourea intermediate. While highly effective for linear amines, this intermediate is prone to spontaneous rearrangement into a thermodynamically stable, inactive N-acylurea. When faced with the sluggish nucleophilic attack of a sterically hindered neopentyl amine, the rate of this non-productive rearrangement outpaces the rate of amide bond formation, leading to abysmal yields ([1]).

Mechanistic Solutions

To bypass this steric barrier, the electrophile must be exceptionally reactive yet stable enough to resist degradation during extended reaction times:

  • Nucleophilic Catalysis (DMAP): 4-Dimethylaminopyridine (DMAP) attacks an acyl chloride to form an N-acylpyridinium ion. This intermediate is significantly more electrophilic than the parent acyl chloride and lacks a tight solvation shell, facilitating attack by the hindered amine.

  • Acyl Fluorides: Acyl fluorides are uniquely suited for sterically hindered substrates. The strong C–F bond prevents premature hydrolysis, allowing the reaction to be heated. The added thermal energy overcomes the steric repulsion, driving the amidation to completion where standard reagents fail ([2]).

Reagent Selection Matrix

To streamline your synthetic planning, consult the following matrix to select the optimal activation strategy based on your specific carboxylic acid partner.

StrategyReagentsElectrophilic IntermediateBest Suited ForExpected Yield
Method A Acyl Chloride, DMAP, DIPEAN-AcylpyridiniumCommercially available acyl chlorides; stable aliphatic/aromatic acids80–95%
Method B BTFFH, DIPEA, HeatAcyl FluorideElectron-deficient acids; substrates prone to epimerization; labile acids60–85%
Method C HATU, DIPEA, Extended TimeHOAt Active EsterStandard automated synthesis; unhindered regions (Not recommended here)30–50%

Decision Workflow

Workflow Start Target Amine: 2-(3-Bromophenyl)-2-methylbutan-1-amine Dec1 Is the acylating agent available as an Acyl Chloride? Start->Dec1 MethodA Method A: Acyl Chloride + DMAP + DIPEA (High Efficiency) Dec1->MethodA Yes Dec2 Is the free carboxylic acid sensitive to harsh conditions? Dec1->Dec2 No MethodB Method B: In situ Acyl Fluoride (BTFFH) + Heat Dec2->MethodB Yes (Labile) GenCl Generate Acyl Chloride (Oxalyl Chloride / DMF cat.) Dec2->GenCl No (Stable) GenCl->MethodA

Caption: Logical workflow for selecting optimal N-acylation conditions for hindered amines.

Detailed Experimental Protocols

Method A: DMAP-Catalyzed Acyl Chloride Coupling

This is the most robust method for acylating 2-(3-bromophenyl)-2-methylbutan-1-amine when the corresponding acyl chloride is available or can be generated.

Materials:

  • 2-(3-Bromophenyl)-2-methylbutan-1-amine (1.0 eq, 1.0 mmol)

  • Acyl chloride (1.2 eq, 1.2 mmol)

  • DMAP (0.1 eq, 0.1 mmol, 12.2 mg)

  • DIPEA (2.0 eq, 2.0 mmol, 348 µL)

  • Anhydrous Dichloromethane (DCM) (7 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.0 mmol) in 5 mL of anhydrous DCM in a flame-dried, argon-purged round-bottom flask.

  • Base Addition: Add DIPEA and DMAP to the solution. Stir for 5 minutes at room temperature.

    • Causality Note: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it functions strictly as a proton scavenger.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality Note: The reaction between DMAP and the acyl chloride is highly exothermic. Cooling prevents the localized heat from decomposing the acyl chloride (e.g., via ketene formation) before the sluggish amine can react.

  • Electrophile Addition: Dissolve the acyl chloride (1.2 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.

  • Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO₃. Separate the organic layer. Wash sequentially with 1M HCl (5 mL) to remove unreacted amine and DMAP, followed by brine (5 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Method B: In Situ Acyl Fluoride Generation via BTFFH

Use this method when the carboxylic acid is prone to epimerization or cannot survive conversion to an acyl chloride.

Materials:

  • 2-(3-Bromophenyl)-2-methylbutan-1-amine (1.0 eq, 1.0 mmol)

  • Carboxylic acid (1.2 eq, 1.2 mmol)

  • BTFFH (1.2 eq, 1.2 mmol, 379 mg)

  • DIPEA (3.0 eq, 3.0 mmol, 522 µL)

  • Anhydrous DMF (4 mL)

Step-by-Step Procedure:

  • Activation: In a dry vial under argon, dissolve the carboxylic acid and BTFFH in 4 mL of anhydrous DMF.

  • Fluorination: Add DIPEA. Stir at room temperature for 30 minutes. This ensures complete conversion of the carboxylic acid to the acyl fluoride intermediate.

  • Amine Addition: Add the 2-(3-bromophenyl)-2-methylbutan-1-amine to the reaction mixture.

  • Thermal Shift: Heat the reaction to 60 °C using a heating block and stir for 18–24 hours.

    • Causality Note: The elevated temperature provides the necessary kinetic energy to overcome the severe steric repulsion between the neopentyl amine and the acyl fluoride. Unlike acyl chlorides, acyl fluorides are thermally stable enough to survive these conditions without degrading ([2]).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to extract the DMF. Wash with brine, dry over Na₂SO₄, and concentrate.

Analytical Validation & Troubleshooting

To verify the success of the self-validating protocol, utilize the following analytical markers:

  • Mass Spectrometry (LC-MS): The presence of the 3-bromophenyl group provides a highly distinct isotopic signature. Look for the M and M+2 peaks of approximately equal intensity (1:1 ratio), which confirms the retention of the brominated neopentyl core.

  • Nuclear Magnetic Resonance (¹H NMR):

    • Shift of C1 Protons: The successful formation of the amide is indicated by a significant downfield shift of the C1 methylene protons (moving from ~2.6 ppm in the free amine to ~3.3–3.6 ppm in the amide).

    • Amide Proton: Look for the appearance of a broad amide N-H peak, typically resonating between 5.5–7.5 ppm (highly dependent on solvent and concentration).

  • Troubleshooting Incomplete Conversion: If starting amine remains after 18 hours in Method A, do not simply add more acyl chloride, as the accumulated HCl may have protonated the amine. Instead, verify the anhydrous nature of your DCM, add an additional 0.5 eq of DIPEA, and 0.5 eq of acyl chloride.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.[Link]

Sources

The Art of Steric Control: A Guide to Sterically Hindered Amines as Organocatalysts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Brønsted Base

In the realm of organic synthesis, amines are ubiquitous, often relegated to the simple role of a Brønsted base. However, the strategic introduction of steric bulk around the nitrogen atom unlocks a world of catalytic potential, transforming these molecules into powerful and selective organocatalysts. Sterically hindered amines, by virtue of their bulky substituents, are poor nucleophiles but retain their basicity, a characteristic that allows them to mediate a variety of chemical transformations with high precision and control.[1][2] This unique feature prevents unwanted side reactions, such as nucleophilic addition to electrophilic centers, while enabling the activation of substrates through proton abstraction or the formation of transient, reactive intermediates.[3][4]

This technical guide delves into the applications of sterically hindered amines as organocatalysts, providing detailed protocols and mechanistic insights for key transformations. We will explore their utility in acyl transfer reactions, conjugate additions, and cycloadditions, offering a practical resource for researchers, scientists, and drug development professionals seeking to harness the power of steric control in their synthetic endeavors.

I. Acyl Transfer Reactions: Precision in Protection and Resolution

Sterically hindered amines have carved a niche in acyl transfer reactions, where their non-nucleophilic nature is paramount.[2] Unlike their less hindered counterparts, such as 4-(dimethylamino)pyridine (DMAP), which can act as acyl transfer agents themselves, sterically hindered amines primarily function as proton scavengers. This prevents the protonation of the amine nucleophile, thereby maintaining its reactivity towards the acylating agent.[5] Chiral, sterically hindered amines have proven to be exceptional catalysts for the kinetic resolution of racemic alcohols and amines, a testament to their ability to create a highly selective chiral environment around the reaction center.[1][6]

Mechanism of Catalysis: A Tale of Two Roles

In a typical acyl transfer reaction catalyzed by a chiral hindered amine for kinetic resolution, the catalyst plays a dual role. It acts as a Brønsted base to deprotonate the nucleophile (alcohol or amine), increasing its nucleophilicity. Concurrently, the protonated chiral amine forms a chiral ion pair with the enolate of the acylating agent (often an anhydride), creating a highly organized transition state that preferentially acylates one enantiomer of the substrate over the other.

Figure 1: Catalytic cycle for the kinetic resolution of a racemic alcohol using a chiral hindered amine.

Application Note: Kinetic Resolution of Secondary Alcohols

The kinetic resolution of secondary alcohols is a powerful method for accessing enantiomerically pure alcohols, which are valuable building blocks in pharmaceutical synthesis. Chiral hindered amines, in conjunction with an acylating agent, can efficiently differentiate between the two enantiomers of a racemic alcohol.

CatalystAcylating AgentSubstrateSelectivity (s)Reference
Chiral DMAP analogueAcetic Anhydride1-phenylethanol14-52[4]
Amidine-Based CatalystBenzoic Anhydride1-(o-tolyl)ethanolHigh[1]
Chiral N-Heterocyclic CarbeneVinyl Diphenylacetate1-phenylethanolGood[7]
Protocol: Kinetic Resolution of (±)-1-Phenylethanol

This protocol describes a general procedure for the kinetic resolution of a racemic secondary alcohol using a chiral hindered amine catalyst.[2][4]

Materials:

  • (±)-1-Phenylethanol (1.0 equiv)

  • Chiral hindered amine catalyst (e.g., a chiral DMAP analogue) (0.02 equiv)

  • Acetic anhydride (0.6 equiv)

  • Triethylamine (1.0 equiv)

  • tert-Amyl alcohol (solvent)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral hindered amine catalyst (0.02 equiv).

  • Add anhydrous tert-amyl alcohol to dissolve the catalyst.

  • Add (±)-1-phenylethanol (1.0 equiv) to the solution.

  • Add triethylamine (1.0 equiv) to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (0.6 equiv) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the unreacted alcohol and the acetylated product.

  • Determine the enantiomeric excess (ee) of the unreacted alcohol and the product by chiral HPLC or GC.

Causality of Experimental Choices:

  • Chiral Hindered Amine: The choice of a sterically bulky chiral amine is crucial to prevent its own acylation and to create a selective chiral environment for the acylation of one enantiomer of the alcohol.

  • Acetic Anhydride: Acetic anhydride is a common and effective acylating agent. Using a slight excess ensures the reaction proceeds to the desired conversion.

  • tert-Amyl Alcohol: This solvent has been shown to enhance both the reactivity and selectivity in some kinetic resolutions.[4]

  • Triethylamine: Acts as a base to neutralize the acetic acid byproduct, preventing the protonation and deactivation of the catalyst and the starting amine.

  • Low Temperature (0 °C): Running the reaction at a lower temperature often increases the enantioselectivity of the kinetic resolution.

II. Conjugate Addition Reactions: Mastering the Michael Addition

Sterically hindered amines are effective catalysts for conjugate addition reactions, most notably the aza-Michael addition.[8][9] Their role is to act as a Brønsted base to deprotonate the nucleophile (e.g., an amine or thiol), increasing its reactivity towards the Michael acceptor (an α,β-unsaturated carbonyl compound). The steric bulk of the amine prevents it from competing as a nucleophile in the addition reaction.[10]

Mechanism of Catalysis: Base-Mediated Nucleophilic Attack

The mechanism of the aza-Michael addition catalyzed by a hindered amine is straightforward. The amine deprotonates the nucleophile, generating a more potent nucleophile that then attacks the β-position of the Michael acceptor. Subsequent protonation of the resulting enolate yields the final product and regenerates the catalyst.

Figure 2: Catalytic cycle for the aza-Michael addition catalyzed by a hindered amine.

Application Note: Aza-Michael Addition of Amines to Enones

The aza-Michael addition is a fundamental C-N bond-forming reaction that provides access to β-amino carbonyl compounds, which are important precursors for many biologically active molecules.

CatalystNucleophileMichael AcceptorYieldReference
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)ThiophenolCyclohexenoneHigh[10]
9-amino cinchona alkaloidAlkoxyaminesAlkyl vinyl ketonesGood[8]
α-AmylaseAromatic aminesMethyl vinyl ketone63-83%[11]
Protocol: Aza-Michael Addition of Aniline to Methyl Vinyl Ketone

This protocol provides a general procedure for the aza-Michael addition of an aromatic amine to an α,β-unsaturated ketone, a reaction that can be catalyzed by a hindered amine base.[11]

Materials:

  • Aniline (1.0 equiv)

  • Methyl vinyl ketone (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv)

  • Dichloromethane (DCM) (solvent)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add aniline (1.0 equiv) and dichloromethane.

  • Add DBU (0.1 equiv) to the solution.

  • Add methyl vinyl ketone (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-amino ketone.

Causality of Experimental Choices:

  • DBU: DBU is a strong, non-nucleophilic, sterically hindered amine base that is effective in catalyzing Michael additions.[10] Its steric bulk prevents it from adding to the enone itself.

  • Dichloromethane: A common aprotic solvent that is suitable for this type of reaction.

  • Room Temperature: Many aza-Michael additions proceed efficiently at room temperature, making the procedure operationally simple.

  • Ammonium Chloride Quench: The acidic quench protonates any remaining enolate and neutralizes the DBU catalyst, facilitating the work-up.

III. Cycloaddition Reactions: Building Rings with Precision

In the realm of cycloaddition reactions, particularly the Diels-Alder reaction, chiral sterically hindered secondary amines have emerged as powerful organocatalysts.[12][13] They operate through the formation of a transient, activated iminium ion from an α,β-unsaturated aldehyde or ketone. The steric environment of the chiral amine dictates the facial selectivity of the diene's approach to the dienophile, leading to high enantioselectivity in the cycloadduct.[14]

Mechanism of Catalysis: Iminium Ion Activation

The catalytic cycle begins with the condensation of the chiral secondary amine with the α,β-unsaturated carbonyl compound to form a chiral iminium ion. This iminium ion is more electrophilic than the starting carbonyl compound, thus accelerating the Diels-Alder reaction. The bulky substituents on the chiral amine block one face of the dienophile, forcing the diene to approach from the less hindered face. After the cycloaddition, hydrolysis of the resulting iminium ion releases the chiral product and regenerates the amine catalyst.

Figure 3: Catalytic cycle for the asymmetric Diels-Alder reaction catalyzed by a chiral hindered secondary amine.

Application Note: Asymmetric Diels-Alder Reaction

The asymmetric Diels-Alder reaction is one of the most powerful tools in organic synthesis for the construction of stereochemically complex six-membered rings. Chiral amine organocatalysis provides a metal-free alternative to traditional Lewis acid catalysis.

CatalystDienophileDieneee (%)Reference
MacMillan's CatalystAcroleinCyclopentadiene93 (exo)[14]
Jørgensen-Hayashi Catalystα,β-Unsaturated AldehydesVarious DienesHigh[12]
Primary Amine-Thioureaα,β-Unsaturated Ketones3H-IndolesExcellent[15]
Protocol: Asymmetric Diels-Alder Reaction of Acrolein and Cyclopentadiene

This protocol is based on the seminal work by MacMillan and coworkers on the first highly enantioselective organocatalytic Diels-Alder reaction.[14]

Materials:

  • Acrolein (1.0 equiv)

  • Cyclopentadiene (freshly cracked) (3.0 equiv)

  • (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (MacMillan's catalyst) (0.05 equiv)

  • Trifluoroacetic acid (TFA) (cocatalyst)

  • Dichloromethane (DCM) (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral imidazolidinone catalyst (0.05 equiv) in dichloromethane at -78 °C (dry ice/acetone bath), add trifluoroacetic acid.

  • Add acrolein (1.0 equiv) to the catalyst solution.

  • Add freshly cracked cyclopentadiene (3.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral Diels-Alder adduct.

  • Determine the enantiomeric excess of the product by chiral GC or HPLC.

Causality of Experimental Choices:

  • MacMillan's Catalyst: This specific chiral secondary amine is designed to provide high levels of stereocontrol in iminium ion-catalyzed reactions. The bulky tert-butyl group effectively shields one face of the iminium ion.

  • Trifluoroacetic Acid (TFA): The acid cocatalyst facilitates the formation of the iminium ion.

  • Low Temperature (-78 °C): Performing the reaction at low temperature is crucial for achieving high enantioselectivity by minimizing the background uncatalyzed reaction and enhancing the facial discrimination in the catalyzed pathway.

  • Excess Diene: Using an excess of the diene helps to drive the reaction to completion.

Conclusion

Sterically hindered amines represent a versatile and powerful class of organocatalysts. Their unique ability to function as strong, non-nucleophilic bases allows for the selective activation of substrates in a variety of important organic transformations. From the precise control of stereochemistry in acyl transfer and cycloaddition reactions to the efficient promotion of conjugate additions, these catalysts offer a valuable toolkit for the modern synthetic chemist. The protocols and mechanistic discussions provided in this guide serve as a starting point for researchers to explore and apply the principles of steric control in their own synthetic challenges, ultimately enabling the development of more efficient and selective routes to complex molecules.

References

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  • Kinetic resolution. Wikipedia.

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  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.

  • Addition of thiols to cyclic enones under various conditions and catalysts. ResearchGate.

  • Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. PMC.

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  • Biocatalytic Aza‐Michael Addition of Aromatic Amines to Enone Using α‐Amylase in Water. ResearchGate.

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  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate.

  • Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. MDPI.

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  • Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. PMC.

  • An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. ResearchGate.

  • Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH.

  • New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Macmillan Group.

  • Proposed transition state model for the organocatalytic asymmetric desymmetrization. ResearchGate.

  • Acyl Transfer Mechanism. YouTube.

  • MECHANISMS OF ACYL AND PHOSPHORYL TRANSFER. Dimensions.

  • Catalysis of the Asymmetric Desymmetrization of Cyclic Anhydrides by Nucleophilic Ring-Opening with Alcohols. PubMed.

  • Recent advances in enantioselective organocatalyzed anhydride desymmetrization and its application to the synthesis of valuable enantiopure compounds. Chemical Society Reviews.

  • Catalytic Asymmetric aza-Michael and aza-Henry Reactions. EHU.

  • Conjugate Addition of Thiols. Wordpress.

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  • Recent advances in enantioselective organocatalyzed anhydride desymmetrization and its application to the synthesis of valuable enantiopure compounds. Semantic Scholar.

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Troubleshooting & Optimization

Optimizing base selection for Buchwald-Hartwig coupling with sensitive substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Buchwald-Hartwig Amination (BHA). As a Senior Application Scientist specializing in late-stage functionalization, I frequently see researchers hit a wall when transitioning from simple model substrates to highly functionalized, base-sensitive active pharmaceutical ingredients (APIs).

While sodium tert-butoxide (NaOtBu) is the undisputed workhorse for BHA, its high basicity rapidly degrades esters, epoxides, and enolizable stereocenters[1]. This guide is engineered to help you navigate the thermodynamic and kinetic trade-offs of using weaker bases. We will dissect the causality behind experimental choices and provide self-validating protocols to ensure your catalytic cycle turns over efficiently without destroying your substrate.

The Mechanistic "Why": Base Causality in BHA

To optimize your reaction, you must first understand that the base in a Buchwald-Hartwig coupling is not merely a passive proton sponge; it directly dictates the rate-determining step[2].

BHA_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(X)L_n Oxidative Addition Pd0->OxAdd + Ar-X AmineCoord Pd(II)(Ar)(NHR2)(X)L_n Amine Coordination OxAdd->AmineCoord + HNR2 Deprot Pd(II)(Ar)(NR2)L_n Deprotonation by Base AmineCoord->Deprot + Base - Base·HX RedElim Ar-NR2 Product via Reductive Elimination Deprot->RedElim RedElim->Pd0 Regenerate Pd(0)

Fig 1. BHA Catalytic Cycle highlighting the critical base-mediated deprotonation step.

Following oxidative addition and amine coordination, the base must deprotonate the Pd(II)-amine complex to form the reactive Pd(II)-amido species prior to reductive elimination. Weak bases (like Cs₂CO₃ or K₃PO₄) face a significantly higher activation energy barrier for this deprotonation compared to strong bases. Therefore, when you switch to a weak base to protect a sensitive substrate, you must compensate kinetically. This is achieved by using highly active, electron-rich phosphine ligands (e.g., BrettPhos, XantPhos) and modern precatalysts (e.g., G3/G4 palladacycles) that accelerate the adjacent oxidative addition and reductive elimination steps, preventing the catalyst from resting in inactive states[1].

Quantitative Base Comparison

To select the right base, you must balance pKa, solubility, and functional group tolerance.

BasepKa (approx. in H₂O)Solubility in OrganicsFunctional Group ToleranceOptimal Use Case
NaOtBu ~19.0Poor to ModerateLow (Hydrolyzes esters, racemizes centers)Standard, non-sensitive substrates
DBU ~13.5High (Homogeneous)Very HighFlow chemistry, extreme sensitivity[3]
K₃PO₄ ~12.3Very Low (Heterogeneous)HighMild batch couplings, requires fine milling[4]
Cs₂CO₃ ~10.3Very Low (Heterogeneous)High (Tolerates esters, nitriles, epoxides)Base-sensitive APIs in batch[1]

Troubleshooting FAQs: Solving Specific Substrate Issues

Q1: My ester-containing substrate hydrolyzes completely when I use NaOtBu. When I switch to K₃PO₄, I get zero conversion. Why? A1: This is a classic kinetic mismatch. K₃PO₄ is heterogeneous in typical BHA solvents (toluene, dioxane). Because its basicity is lower, the deprotonation step becomes sluggish. If your Pd source is traditional Pd₂(dba)₃, the dba ligands can outcompete the amine for the Pd center, stalling the reaction. Solution: Switch to a pre-formed Pd G3 or G4 precatalyst. These generate the active 14-electron Pd(0) species rapidly without inhibitory dba ligands. Additionally, ensure your K₃PO₄ is anhydrous and finely milled; the reaction occurs at the solid-liquid interface, so surface area is critical[1].

Q2: I have an enolizable ketone in my molecule. Cs₂CO₃ prevents degradation, but my reaction is incredibly slow. Can I heat it further? A2: Heating beyond 100 °C with Cs₂CO₃ can lead to thermal decomposition of the catalyst into inactive palladium black[5]. Instead of brute-forcing the temperature, change the solvent. Cs₂CO₃ has slightly better solubility in polar aprotic solvents like 1,4-dioxane or tert-amyl alcohol compared to toluene.

Q3: I am trying to run a BHA in continuous flow, but inorganic bases (Cs₂CO₃) clog the reactor. What are my options? A3: Inorganic bases produce insoluble halide salts (e.g., CsX) as byproducts. For flow chemistry or highly sensitive batch processes, homogeneous organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or BEMP are excellent alternatives. DBU forms an ionic liquid byproduct (DBU·HX) that remains miscible, preventing clogging and offering exceptionally mild conditions[3].

Base_Selection Start Substrate contains sensitive groups? NoSens Standard Strong Base (NaOtBu, KOtBu, LiHMDS) Start->NoSens No YesSens Nature of Sensitivity? Start->YesSens Yes Esters Esters / Nitriles (Hydrolysis prone) YesSens->Esters Chiral Enolizable / Chiral (Racemization prone) YesSens->Chiral Flow Flow Chemistry / Solubility Issues YesSens->Flow WeakInorg Weak Inorganic Base (Cs2CO3, K3PO4) + G3/G4 Precatalyst Esters->WeakInorg Chiral->WeakInorg MildOrg Mild Organic Base (DBU, BEMP) + Homogeneous conditions Chiral->MildOrg Extreme sensitivity Flow->MildOrg

Fig 2. Decision matrix for selecting optimal bases in Buchwald-Hartwig aminations.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Visual and physical cues are embedded into the steps to confirm the reaction is proceeding correctly.

Protocol A: BHA of Base-Sensitive Aryl Halides (Ester/Nitrile Tolerance)

Use this protocol when working with batch reactions containing base-labile functional groups[4].

  • Preparation: To an oven-dried reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv), amine (1.2 equiv), finely milled anhydrous Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G3 precatalyst (2–5 mol%).

    • Validation Check 1: Inspect the Cs₂CO₃. If it is clumping rather than a free-flowing fine powder, it has absorbed atmospheric moisture. Halt. Water will poison the catalyst and hydrolyze your substrate. Re-dry and mill the base.

  • Inert Atmosphere: Seal the vial with a PTFE septum cap. Evacuate and backfill with dry Nitrogen or Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve 0.2 M concentration) via syringe.

  • Reaction: Place the vial in a pre-heated block at 90 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous base remains suspended.

    • Validation Check 2: Within 15 minutes, the solution should turn a homogeneous yellow, orange, or reddish-brown (depending on the substrate), indicating active Pd(0) generation. If a fine black precipitate forms on the vial walls (Palladium black), the catalyst has thermally decomposed or been oxidized[5]. Halt and check solvent degassing.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove inorganic salts (CsX and unreacted Cs₂CO₃), and concentrate the filtrate for purification.

Protocol B: Homogeneous BHA using DBU for Flow or Extreme Sensitivity

Use this protocol for continuous flow applications or when substrates degrade even with solid carbonate bases[3].

  • Preparation: In a glovebox or under strict inert technique, add the aryl halide (1.0 equiv), amine (1.2 equiv), and XantPhos Pd G3 (5 mol%) to a vial.

  • Solvent & Base Addition: Add a degassed mixture of MeCN/Toluene (1:1, 0.1 M). Add DBU (2.0 equiv) dropwise via microsyringe.

    • Validation Check 1: The reaction mixture must remain completely homogeneous. If any precipitation occurs upon adding DBU, the resulting DBU·HX salt is crashing out. Adjust: Increase the ratio of the polar solvent (MeCN) until homogeneity is restored to prevent reactor clogging.

  • Reaction: Heat the batch vial to 90 °C, or pump the homogeneous solution through a heated flow reactor coil (residence time ~60 mins at 140 °C).

    • Validation Check 2: Monitor the reactor output. A consistent color profile without pressure spikes confirms the ionic liquid byproduct (DBU·HX) is successfully remaining in solution.

References

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL:[Link]

Sources

Technical Support Center: Solubilizing Bromophenyl Compounds in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling halogenated aromatic compounds. Bromophenyl compounds are critical intermediates in medicinal chemistry, agrochemicals, and materials science. However, the introduction of a bulky, highly polarizable bromine atom onto an aromatic ring significantly alters the physicochemical properties of the molecule, often resulting in severe solubility bottlenecks[1][2].

This guide provides actionable troubleshooting steps, theoretical grounding, and self-validating protocols for researchers struggling with the dissolution and formulation of brominated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: Why do bromophenyl compounds exhibit such poor solubility compared to their fluorinated or non-halogenated counterparts? A1: The substitution of a hydrogen or fluorine atom with a bromine atom introduces several physicochemical challenges. Bromine is significantly larger and highly lipophilic; for instance, bromobenzene has a LogP of 2.99, making it highly hydrophobic[3]. Furthermore, the high polarizability of the bromine atom facilitates strong intermolecular interactions, such as directional halogen bonding and enhanced π−π stacking in the solid state[2]. These interactions dramatically increase the crystal lattice energy, making it thermodynamically difficult for solvent molecules to disrupt the solid matrix. As noted in matched-pair analyses of halogenated drugs, while fluorination often improves solubility by lowering the melting point, bromination and chlorination consistently decrease aqueous and polar solvent solubility due to these robust intermolecular forces[1][4].

Q2: What are the optimal primary organic solvents for preparing stock solutions of bromophenyl derivatives? A2: Due to their high lipophilicity, bromophenyl compounds are generally insoluble in water but exhibit excellent solubility in non-polar to moderately polar organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the gold standards due to their high dielectric constants and ability to disrupt robust crystal lattices[5]. For chemical synthesis, halogenated solvents (e.g., chloroform, dichloromethane) or ethers (e.g., diethyl ether, THF) are highly effective. Bromobenzene itself is completely miscible with chloroform, benzene, and diethyl ether[6].

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this? A3: This is a classic "solvent-shift" or anti-solvent precipitation issue. When the DMSO is diluted by water, the hydrophobic bromophenyl compound rapidly aggregates because the aqueous environment cannot solvate the lipophilic moiety[5]. To prevent this:

  • Lower the Final Concentration: Ensure you are below the thermodynamic solubility limit of the compound in the final buffer.

  • Use Co-solvents: Introduce intermediate polarity solvents (e.g., ethanol, PEG-400, or Tween-80) to bridge the polarity gap.

  • Complexation / Solid Dispersion: Utilize complexing agents like cyclodextrins to encapsulate the hydrophobic bromophenyl group, or create an amorphous solid dispersion to enhance the dissolution rate[5][7].

Troubleshooting Guide: Common Dissolution Failures
Symptom Root Cause Corrective Action
Visible particulates in primary DMSO/DMF stock High crystal lattice energy resisting dissolution.Apply gentle heating (37°C - 50°C) and sonication for 10-15 minutes[5]. Verify compound thermal stability prior to heating.
Cloudiness upon aqueous dilution Anti-solvent effect; rapid hydrophobic aggregation.Perform serial step-down dilutions rather than a single large-step dilution. Pre-mix the stock with a surfactant (e.g., Cremophor EL) before adding to buffer.
Inconsistent biological assay results Micro-precipitation (invisible to the naked eye).Centrifuge the final solution at 10,000 x g for 5 minutes. If a pellet forms, the compound has crashed out. Switch to a nanoparticle formulation[5][7].
Data Presentation: Physicochemical Impact of Halogenation

Understanding the shift in properties when an aromatic ring is halogenated helps predict solubility behavior and select the correct solvent class.

PropertyBenzeneFluorobenzeneChlorobenzeneBromobenzene
Molecular Weight ( g/mol ) 78.1196.10112.56157.01
LogP (Lipophilicity) 2.132.272.842.99[3]
Water Solubility (at 25°C) ~1790 mg/L~1540 mg/L~500 mg/L< 1000 mg/L[3][6]
Miscibility in Chloroform MiscibleMiscibleMiscibleMiscible

Note: Data synthesizes general trends demonstrating how increasing halogen size and polarizability exponentially increases lipophilicity and decreases aqueous solubility.

Experimental Protocols
Protocol 1: Systematic Solvent Screening and Stock Preparation

Causality & Validation: Selecting the right solvent requires balancing the compound's lipophilicity with the assay's solvent tolerance. This self-validating protocol ensures complete dissolution without degrading the analyte, utilizing optical scattering to detect hidden micro-suspensions.

  • Aliquotting: Accurately weigh 1.0 mg of the bromophenyl compound into five separate clear glass HPLC vials[5].

  • Solvent Addition: To each vial, add 100 μ L of a different test solvent (e.g., DMSO, DMF, THF, Chloroform, Ethanol) to target a preliminary 10 mg/mL concentration.

  • Agitation: Vortex each vial for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes[5].

  • Optical Inspection (Self-Validation): Hold the vials against a dark background and shine a strong laser pointer through the liquid. If you observe a visible beam path (Tyndall scattering), the compound is in a micro-suspension, not a true solution. The solvent yielding a perfectly clear solution with no scattering is your optimal primary solvent.

  • Chemical Validation: Analyze an aliquot of the clear solution via HPLC-UV to confirm that the solvent or sonication did not induce chemical degradation.

Protocol 2: Co-Solvent Step-Down Dilution for Aqueous Media

Causality & Validation: Direct dilution of a DMSO stock into water causes localized supersaturation, leading to rapid nucleation and precipitation. A step-down approach creates a gradient of polarity, keeping the compound thermodynamically solvated during the transition.

  • Primary Stock: Prepare a 10 mM stock solution in 100% DMSO based on the results of Protocol 1.

  • Intermediate Phase: Dilute the 10 mM stock 1:10 into a transition mixture (e.g., 50% PEG-400 / 50% Ethanol) to create a 1 mM intermediate stock.

  • Surfactant Coating (Optional): If the compound is exceptionally hydrophobic, add 0.1% w/v Tween-20 to the intermediate stock and vortex thoroughly to create micellar encapsulation.

  • Final Dilution: Slowly add the intermediate stock dropwise to the final aqueous buffer under continuous, vigorous vortexing to achieve the working concentration (e.g., 10 μ M).

  • Validation: Centrifuge the final preparation at 10,000 x g for 5 minutes. The absence of a pellet validates successful solubilization.

Visualizations

Workflow Start Solid Bromophenyl Compound Screen Screen Primary Solvents (e.g., DMSO, THF, CHCl3) Start->Screen Check Complete Dissolution? Screen->Check Dilute Step-Down Dilution (Add Co-solvents) Check->Dilute Yes Heat Apply Gentle Heat & Sonication Check->Heat No Final Clear Solution Achieved Dilute->Final Heat->Check Re-evaluate

Workflow for systematic solvent screening and step-down dilution of bromophenyl compounds.

Causality Bromine Bromine Substitution on Aromatic Ring Lipophil Increased Lipophilicity (Higher LogP) Bromine->Lipophil Polar High Polarizability & Halogen Bonding Bromine->Polar Solub Poor Solubility in Polar/Aqueous Solvents Lipophil->Solub Lattice Strong Crystal Lattice (Pi-Pi Stacking) Polar->Lattice Lattice->Solub

Physicochemical causality map explaining the poor aqueous solubility of brominated aromatics.

References
  • Chemical Science (RSC Publishing). "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Available at: [Link][1]

  • PubChem - NIH. "Bromobenzene | C6H5Br | CID 7961." Available at: [Link][3]

  • ResearchGate. "A Brief Review on Solubility Enhancement Techniques with Drug and Polymer." Available at: [Link][7]

  • ResearchGate. "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Available at:[Link][4]

  • Journal of Medicinal Chemistry - ACS Publications. "Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions." Available at: [Link][2]

Sources

Technical Support Center: Stabilizing 2-(3-Bromophenyl)-2-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Long-term storage, degradation troubleshooting, and salt-formation protocols for neopentyl-like primary amines.

Mechanistic Overview of Compound Instability

2-(3-Bromophenyl)-2-methylbutan-1-amine (C₁₁H₁₆BrN) is a highly specialized pharmaceutical intermediate. Structurally, the beta-carbon is a sterically hindered quaternary center (attached to a methyl, ethyl, and 3-bromophenyl group). However, the alpha-carbon is an unhindered primary amine (-CH₂-NH₂). This specific topology creates a chemical dichotomy: while the molecule is sterically shielded from bulky nucleophiles, the terminal amine remains highly susceptible to small atmospheric electrophiles and oxidants.

Degradation Amine 2-(3-Bromophenyl)-2- methylbutan-1-amine (Free Base) Oxidation Oxidative Degradation Amine->Oxidation O2 (Air) Room Temp Carbamate Carbamate Formation Amine->Carbamate CO2 (Air) Nucleophilic Attack Photolysis Photodehalogenation (Aryl Radical) Amine->Photolysis UV/Vis Light Photolysis

Fig 1: Primary degradation pathways of 2-(3-Bromophenyl)-2-methylbutan-1-amine free base.

Troubleshooting & FAQs

Q1: My free base oil was clear when synthesized, but after two months in the fridge, it has turned yellow/brown. What happened? A: This discoloration is the result of a dual-pathway degradation caused by oxidation and photolysis. First, the unhindered primary amine is susceptible to oxidative deamination by atmospheric oxygen, forming trace hydroxylamines or imines. Second, the 3-bromophenyl moiety is sensitive to ambient UV/visible light. Over time, light exposure induces slow photodehalogenation, generating aryl radicals that polymerize or react with the solvent, leading to pronounced discoloration[1]. Corrective Action: Always store the free base in amber or opaque vials to block UV/Vis light. Flush the headspace with Argon before sealing to displace oxygen and minimize oxidative degradation[2].

Q2: I noticed a white crust forming around the threads of the reagent bottle cap. Is my compound degrading? A: Yes. The white crust is a carbamate salt. The dominant mechanism for CO₂ capture by primary amines involves a nucleophilic attack of the amine nitrogen on the electrophilic carbon of atmospheric CO₂, forming carbamic acid, which subsequently deprotonates to produce a stable carbamate ion[3]. Because your compound's alpha-carbon is unhindered, this reaction proceeds rapidly at the liquid-air interface. This not only consumes your active pharmaceutical ingredient (API) but also alters the stoichiometry of downstream reactions. Corrective Action: Minimize atmospheric exposure. If the crust has formed, do not scrape it back into the bulk liquid. For long-term stability, convert the free base to a hydrochloride salt.

Q3: My assay yields are fluctuating wildly depending on the ambient humidity of the lab. How do I control this? A: The free base form is highly hygroscopic. Water absorption throws off your molecular weight calculations (leading to under-dosing in stoichiometric reactions) and acts as a solvent medium that accelerates the aforementioned CO₂ absorption and oxidation pathways. Corrective Action: Store the compound in a desiccator over a strong desiccant (e.g., Drierite or P₂O₅). However, the most robust solution is salt formation.

Quantitative Storage Data

The following table summarizes the expected shelf life of 2-(3-Bromophenyl)-2-methylbutan-1-amine under various storage conditions.

Chemical FormStorage TempAtmosphereLight ExposureExpected Shelf LifePrimary Failure Mode
Free Base (Neat)20°CAmbient AirAmbient Lab Light< 2 WeeksCarbamate formation, Oxidation
Free Base (Neat)4°CAmbient AirDark1 - 2 MonthsCarbamate formation
Free Base (Neat)-20°CArgonDark6 - 12 MonthsSlow oxidation
HCl Salt (Solid) 20°C Ambient Air Dark > 2 Years None (Highly Stable)
HCl Salt (Solid) -20°C Argon Dark > 5 Years None (Highly Stable)

Core Protocol: Hydrochloride (HCl) Salt Formation

To achieve multi-year stability, the free base must be converted to its hydrochloride salt. Protonating the amine lone pair eliminates its nucleophilicity, entirely preventing CO₂ absorption and drastically reducing oxidative susceptibility.

Self-Validating Design: This protocol uses anhydrous Methyl tert-butyl ether (MTBE) and HCl in dioxane. MTBE is chosen over diethyl ether because it is less prone to peroxide formation and has lower water solubility, preventing emulsion. The reaction is self-validating: the free base is highly soluble in MTBE, while the HCl salt is completely insoluble, providing an immediate visual confirmation (precipitation) of the reaction's progress.

Workflow Step1 Dissolve Free Base in Anhydrous MTBE Step2 Chill to 0°C (Ice Bath) Step1->Step2 Step3 Add 1.1 eq. HCl in Dioxane Step2->Step3 Step4 Filter Precipitate (N2 Blanket) Step3->Step4 Step5 Vacuum Dry (40°C, Overnight) Step4->Step5 Step6 Stable HCl Salt (Multi-year Storage) Step5->Step6

Fig 2: Step-by-step methodology for synthesizing the stabilized amine hydrochloride salt.

Step-by-Step Methodology:
  • Dissolution: Dissolve 10.0 g of 2-(3-Bromophenyl)-2-methylbutan-1-amine free base in 100 mL of anhydrous MTBE in a round-bottom flask equipped with a magnetic stir bar.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C. Causality: Salt formation is highly exothermic. Controlling the temperature prevents localized boiling of the solvent and minimizes thermal degradation of the product.

  • Acid Addition: Under vigorous stirring, dropwise add 1.1 molar equivalents of 4M HCl in Dioxane. A stark white precipitate will begin forming immediately.

  • Maturation: Once addition is complete, remove the ice bath and allow the suspension to stir at room temperature for 30 minutes. Causality: This ensures complete consumption of the free base and promotes Ostwald ripening of the crystals for easier filtration.

  • Filtration: Filter the precipitate using a Büchner funnel. Critical Step: Perform this under an inverted funnel flowing dry Nitrogen gas (a Nitrogen blanket). The newly formed salt can be transiently hygroscopic before residual solvents are removed.

  • Washing & Drying: Wash the filter cake with 20 mL of ice-cold MTBE to remove any unreacted organic impurities. Transfer the solid to a vacuum oven and dry at 40°C at <10 mbar overnight.

  • Validation: Weigh the dried solid to confirm yield. Dissolve a 5 mg aliquot in D₂O and perform ¹H-NMR to confirm the disappearance of the broad -NH₂ singlet and the appearance of the expected -NH₃⁺ integration.

References

  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review Source: mdpi.com URL:[Link]

  • Photocatalytic Dehalogenation of Aryl Halides Mediated by the Flexible Metal-Organic Framework MIL-53(Cr) Source: nih.gov URL:[Link]

Sources

Technical Support Center: Catalyst Selection for Electron-Deficient Ring Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on electron-deficient heterocycles—such as pyridines, pyrimidines, and fluorinated arenes—present unique mechanistic bottlenecks. While oxidative addition is typically rapid due to the electrophilic nature of the ring, the resulting electron-poor Pd(II) intermediate often struggles with sluggish reductive elimination. Furthermore, heteroatoms can poison the catalyst, and the rings themselves are highly susceptible to competing side reactions like Nucleophilic Aromatic Substitution (SNAr).

This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to overcome these challenges.

Diagnostic Workflow: Catalyst & Ligand Selection

Use the following logical matrix to identify the optimal catalytic system based on the specific electronic and steric demands of your substrate.

G Start Target: Electron-Deficient Heterocycle Coupling Coord Highly Coordinating? (e.g., Pyridines, Pyrimidines) Start->Coord NHC Use Pd-NHC Complexes (e.g., BIAN-NHC, PEPPSI) Prevents Catalyst Poisoning Coord->NHC Yes SNAr Competing SNAr Risk? (e.g., 2,4-Dihalopyrimidines) Coord->SNAr No BulkyNHC Bulky Monodentate NHC Forces C2-Selectivity SNAr->BulkyNHC Yes RxnType Reaction Type? SNAr->RxnType No Suzuki Suzuki-Miyaura Use XPhos / SPhos (Accelerates Transmetalation) RxnType->Suzuki Buchwald Buchwald-Hartwig Use BrettPhos / RuPhos (Facilitates C-N Bond Formation) RxnType->Buchwald

Decision matrix for catalyst and ligand selection in electron-deficient heterocycle cross-couplings.

Troubleshooting Guide & FAQs

Q1: My palladium-catalyzed cross-coupling on a multi-nitrogen heterocycle (e.g., pyrimidine, oxazole) is stalling. Is the catalyst being poisoned? Causality: Yes. Nitrogen lone pairs on electron-deficient heterocycles act as strong σ-donors. They coordinate to the palladium center, displacing standard phosphine ligands and trapping the catalyst in an off-cycle resting state. Solution: Switch from phosphine ligands to N-Heterocyclic Carbenes (NHCs). Specifically, employing1 provides massive steric bulk that physically blocks heterocycle coordination while maintaining the structural flexibility required for the catalytic cycle to proceed efficiently.

Q2: When coupling 2,4-dichloropyrimidine with a nucleophile, I am getting predominantly C4-substituted products instead of the desired C2-substitution. How can I control this regioselectivity? Causality: The C4 position of pyrimidine is highly electrophilic. Under basic cross-coupling conditions, uncatalyzed SNAr at the C4 position is extremely fast and outcompetes the Pd-catalyzed cycle at the C2 position. Solution: To override the inherent SNAr preference, utilize2. The extreme steric demand of these Pd(II) precatalysts completely reverses conventional site selectivity, overriding the SNAr pathway and forcing oxidative addition at the less sterically encumbered C2 position.

Q3: I am observing sluggish reductive elimination when forming sterically demanding biaryls from electron-deficient rings. How do I accelerate this step? Causality: While electron-rich ligands (like standard alkyl phosphines) accelerate oxidative addition, they strongly stabilize the Pd(II) intermediate. In electron-deficient systems, this dramatically increases the activation energy barrier for the final reductive elimination step. Solution: Counterintuitively, you should use electron-withdrawing ligands. Utilizing a 3 (e.g., JackiePhos with 1,5-cyclooctadiene) or a Buchwald-type ligand bearing a 4 withdraws electron density from the Pd center. This destabilizes the Pd(II) intermediate and drastically lowers the activation energy for reductive elimination.

Q4: My Suzuki-Miyaura coupling on an electron-deficient aryl halide suffers from high levels of protodeboronation. How should I adjust my conditions? Causality: Electron-deficient aryl halides undergo rapid oxidative addition but slow transmetalation. Prolonged exposure of the boronic acid to the basic aqueous environment during this bottleneck leads to base-catalyzed protodeboronation. Solution: Switch to strictly anhydrous conditions and use weaker bases (e.g., K₃PO₄ instead of NaOH). Employ highly active dialkylbiaryl phosphines (XPhos, SPhos) to accelerate transmetalation and reductive elimination, minimizing the residence time of the vulnerable boronic acid in the reaction mixture.

Quantitative Catalyst & Ligand Selection Matrix

Ligand ClassRepresentative LigandsElectronic ProfilePrimary Mechanistic FunctionIdeal Substrate Application
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhosElectron-rich, highly bulkyAccelerates transmetalation and reductive eliminationGeneral electron-deficient aryl halides; standard Buchwald/Suzuki
N-Heterocyclic Carbenes Pd-BIAN-NHC, Pd-PEPPSIStrong σ-donor, sterically demandingPrevents catalyst poisoning by blocking heteroatom coordinationMulti-nitrogen coordinating heterocycles (oxazoles, thiazoles)
Electron-Deficient Phosphines JackiePhos, BFPySPhosElectron-poor, π-acceptingLowers activation energy barrier for reductive eliminationSterically demanding biaryls; C2-selective couplings
Bidentate Phosphines dppf, dppeElectron-neutral, chelatingEnforces cis-geometry required for reductive eliminationLess hindered, moderately deficient rings

Self-Validating Experimental Protocols

Protocol A: C2-Selective Cross-Coupling of 2,4-Dichloropyrimidine

This protocol utilizes a self-validating analytical checkpoint to ensure the catalytic cycle is successfully outcompeting the background SNAr pathway.

  • Preparation: In an inert-atmosphere glovebox, charge a dry Schlenk flask with 2,4-dichloropyrimidine (1.0 equiv), the nucleophilic coupling partner (1.2 equiv), and a bulky Pd(II)-NHC precatalyst (2–5 mol%).

  • Base Addition: Add a mild, anhydrous inorganic base (e.g., Cs₂CO₃, 2.0 equiv). Mechanistic Note: Strong bases accelerate competing SNAr; mild bases suppress it.

  • Solvent & Heating: Suspend the mixture in anhydrous toluene to achieve a 0.2 M concentration. Seal the flask, remove it from the glovebox, and heat to 60 °C for 12 hours.

  • Validation Checkpoint: At the 2-hour mark, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic: A dominant peak for the C2-isomer validates the steric control of the NHC ligand. If the C4-isomer exceeds 5%, it indicates moisture contamination (accelerating SNAr) or insufficient ligand bulk. Halt and verify anhydrous technique.

  • Isolation: Cool the reaction to room temperature, filter through a Celite pad to remove insoluble inorganic salts, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Aerobic Buchwald-Hartwig Amination of Coordinating Heterocycles

This protocol leverages Pd-BIAN-NHC catalysts, using visual phase behavior to validate active catalyst formation.

  • Reagent Assembly: To a standard reaction vial, add the electron-deficient heteroaryl halide (1.0 equiv), amine (1.2 equiv), Pd-BIAN-NHC catalyst (1–2 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add 1,4-dioxane to achieve a 0.25 M concentration. (Note: While this specific catalyst tolerates aerobic conditions, an inert atmosphere ensures maximum turnover).

  • Reaction Initiation: Stir vigorously at 80 °C.

    • Validation Checkpoint: The suspension should transition from a pale pre-catalyst color to a deep, homogeneous hue within 15 minutes. This visual shift validates the reduction of Pd(II) to the active Pd(0) species.

  • Monitoring: Analyze via GC-MS after 4 hours. If unreacted heteroaryl halide remains despite active catalyst formation, verify that the amine has not formed an insoluble salt complex with the base.

  • Workup: Quench the reaction with deionized water, extract with EtOAc (3x), dry the combined organic layers over Na₂SO₄, and purify.

References

  • Source: Chemistry - A European Journal (via NIH)
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines Source: NIH / PMC URL
  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers Source: RSC Publishing URL
  • **Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of

Sources

Technical Support Center: Managing Catalyst Integrity in Amination Reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Palladium-Catalyzed Amination Reactions. This guide is designed to provide in-depth, actionable advice for overcoming one of the most common hurdles in C-N cross-coupling: thermal decomposition of the catalyst. As Senior Application Scientists, we understand that a failed reaction is not just a data point but a significant impediment to discovery and development.

This resource moves beyond simple procedural lists to explain the causality behind catalyst instability and provides robust, field-proven troubleshooting strategies. The protocols and advice herein are structured to help you diagnose problems, implement effective solutions, and design more resilient amination reactions from the outset.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst stability in Buchwald-Hartwig and related amination reactions.

Q1: What are the primary visual indicators of catalyst decomposition during my amination reaction?

A: The most common and telling sign is the formation of a fine black precipitate, known as palladium black.[1][2] This indicates that the active, soluble Pd(0) species has aggregated and crashed out of the catalytic cycle, rendering it inactive.[2][3] Another sign of trouble is a reaction mixture that fails to change color or stalls. A healthy Buchwald-Hartwig reaction is typically a homogeneous, colored solution (often yellow to reddish-brown); if it remains colorless or if product formation ceases after an initial period, catalyst deactivation is a likely cause.[1]

Q2: How does my choice of ligand impact the thermal stability of the palladium catalyst?

A: The ligand is arguably the most critical factor in stabilizing the palladium center. Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are crucial for preventing catalyst decomposition.[2][4] They stabilize the Pd(0) species, prevent aggregation, and modulate the catalyst's reactivity to favor the desired C-N bond formation over decomposition pathways.[2] Insufficiently bulky ligands can fail to protect the palladium center, leading to catalyst poisoning, especially with challenging substrates like 2-halopyridines where the substrate's nitrogen can bind to and inhibit the catalyst.[1]

Q3: Can the reaction temperature itself be the sole cause of decomposition?

A: Yes. While amination reactions often require heating (typically 80-110 °C) to proceed efficiently, excessive or prolonged exposure to high temperatures (>120 °C) can directly cause thermal decomposition of the catalyst into palladium black.[1][4] It is a common misconception that "more forcing conditions" are always better. Optimizing the temperature is a delicate balance; it must be high enough to drive the reaction but not so high that it degrades the catalyst faster than the product is formed.[5]

Q4: Beyond temperature, what other reaction parameters influence catalyst stability?

A: Several factors play a significant role:

  • Solvent Choice: The solvent not only solubilizes reagents but also influences catalyst stability.[6] Less polar solvents like toluene are often preferred for aryl iodides to prevent the iodide salt byproduct from inhibiting the reaction. Highly coordinating solvents like pyridine or acetonitrile should generally be avoided as they can bind to the palladium center and inhibit catalysis.[7]

  • Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide are common, they can be incompatible with sensitive functional groups.[7] The physical properties of the base also matter; poor mixing of dense, insoluble inorganic bases can create localized "hot spots" and affect reaction rates.[7]

  • Reagent Purity: Organometallic reactions are highly sensitive to air, moisture, and other impurities.[4] Water can lead to catalyst decomposition, while oxygen can oxidize the active Pd(0) to an inactive Pd(II) state.[2][4] Amines should be purified before use to remove non-volatile impurities.

Troubleshooting Guide: From Problem to Solution

This guide is structured by observable experimental problems. Follow the logical flow to diagnose and resolve issues related to catalyst decomposition.

Problem 1: Reaction shows low conversion, stalls, or fails to initiate.

This is the most common symptom of catalyst deactivation.

  • A fine black precipitate (palladium black) is observed.[2]

  • The reaction solution remains colorless or shows no change from starting conditions.[1]

  • Reaction monitoring (TLC, LC-MS) shows product formation stops prematurely.[1]

Caption: Troubleshooting workflow for low conversion in amination.

  • Reduce Thermal Stress:

    • Action: Lower the reaction temperature to 80-90 °C and increase the reaction time.[1] Prolonged heating, even at moderate temperatures, can be detrimental.

    • Rationale: This is the most direct way to combat thermally induced decomposition. Many modern catalyst systems are highly active and do not require extreme temperatures.[8]

  • Enhance Catalyst Stability with Ligands:

    • Action: If decomposition persists, screen more robust ligands. Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are known to provide greater thermal stability.[4][9] Consider adding an extra equivalent of ligand relative to the palladium source, as amines themselves can sometimes act as ligands and displace the stabilizing phosphine.

    • Protocol: Ligand Screening: Set up parallel small-scale reactions, keeping all other variables (temperature, solvent, base, concentration) constant, while varying only the ligand. Analyze by LC-MS after a set time to determine which ligand provides the highest product-to-side-product ratio.[4]

  • Ensure a Scrupulously Inert Environment:

    • Action: Verify the purity of all reagents and solvents. Use anhydrous, degassed solvents.[4] Ensure amines are purified (e.g., by distillation or filtration through alumina) to remove impurities that could act as catalyst poisons.

    • Protocol: Testing for Catalyst Poisons:

      • Baseline Reaction: Run the reaction under your standard conditions with the current batch of reagents.

      • High-Purity Reaction: Run the reaction again using reagents of the highest available purity (e.g., freshly opened anhydrous solvent, newly purchased amine, filtered through a plug of activated alumina).

      • Comparison: A significant improvement in the high-purity reaction strongly indicates that impurities in your original materials are poisoning the catalyst.[2]

  • Use a Modern Pre-catalyst:

    • Action: Switch from traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ to a well-defined, air- and moisture-stable pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst).[7][9]

    • Rationale: Pre-catalysts are designed to generate the active LPd(0) species efficiently and quantitatively under mild conditions.[9] This avoids inconsistent activation and potential side reactions associated with reducing Pd(II) sources in situ, leading to more reproducible results and often requiring lower catalyst loadings.[7][9]

Problem 2: Reaction works for aryl bromides but fails for aryl chlorides.

This issue stems from the inherent difference in reactivity. The oxidative addition of an aryl chloride to the Pd(0) center is significantly more difficult than for an aryl bromide or iodide.[7][10] If this step is too slow, the catalyst can decompose before it even enters the primary catalytic cycle.

  • Select a More Active Catalyst System:

    • Action: Employ a catalyst system specifically designed for activating aryl chlorides. This typically involves using more electron-rich and sterically hindered ligands.

    • Rationale: These advanced ligands promote the challenging oxidative addition step, allowing it to compete effectively with catalyst decomposition pathways.

  • Optimize Reaction Conditions:

    • Action: While being mindful of thermal stability, a moderate increase in temperature may be necessary for aryl chlorides compared to bromides.

    • Rationale: The higher energy barrier for oxidative addition of aryl chlorides often requires more thermal energy to overcome.

Data Presentation: Ligand Impact on Catalyst Stability

The choice of ligand has a profound impact on the operational temperature range and overall robustness of the catalyst system. Below is a qualitative summary of commonly used ligand classes and their general characteristics regarding thermal stability.

Ligand ClassExample(s)General Thermal StabilityKey Features & Use Cases
Monodentate Trialkylphosphines P(t-Bu)₃ModerateEarly generation; can be effective but often requires higher loadings.
Ferrocenyl Phosphines dppfGoodBidentate ligand that improves stability over early monodentate systems.[11]
Biaryl Monophosphines (Gen 1-2) XPhos, SPhosVery GoodBulky and electron-rich, providing high activity and good stability.[9]
Biaryl Monophosphines (Gen 3-4) BrettPhos, RuPhosExcellentHighly specialized for challenging substrates; offer superior stability and activity.[9][12]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrExcellentOffer a strong Pd-C bond, leading to very high thermal stability; excellent for activating aryl chlorides.[2][8]

This table provides general guidance. Optimal ligand choice is always substrate-dependent and may require screening.

Advanced Diagnostics: Kinetic Analysis

For process development and deep mechanistic understanding, monitoring reaction kinetics can provide invaluable insight into catalyst health.

Caption: Comparing ideal vs. decomposition-affected reaction kinetics.

A plot of product concentration versus time that shows an initial rate followed by a plateau before full conversion is a classic signature of catalyst deactivation.[13][14] Techniques like Reaction Progress Kinetic Analysis (RPKA) can help distinguish between simple substrate consumption and active catalyst death, guiding more rational optimization.[14][15]

References

  • Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis . PMC. [Link]

  • Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis . White Rose Research Online. [Link]

  • Reaction progress kinetic analysis . Wikipedia. [Link]

  • How Kinetic Analysis Sheds Light on Catalytic Reactions . Mettler Toledo. [Link]

  • Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis . RECERCAT. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? . Reddit. [Link]

  • Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2) . ACS Publications. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . ACS Publications. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . RSC Publishing. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine . PMC. [Link]

  • Catalyst deactivation mechanisms and how to prevent them . Hiden Analytical. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP . University of Windsor. [Link]

  • Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols . PubMed. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings . PubMed. [Link]

  • Identifying palladium culprits in amine catalysis . ResearchGate. [Link]

  • Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d . ResearchGate. [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions . DSpace@MIT. [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species . ResearchGate. [Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: 2-(3-Bromophenyl)-2-methylbutan-1-amine vs. Phenylalkylamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel monoaminergic modulators requires moving beyond basic structural identification to understand the deep structure-activity relationships (SAR) that dictate in vivo efficacy. This guide provides an objective, data-driven comparison between 2-(3-Bromophenyl)-2-methylbutan-1-amine (3-Br-PMBA) and established phenylalkylamine analogs (such as Amphetamine and Phentermine).

By dissecting the causality behind specific structural modifications—specifically β,β -disubstitution and meta-halogenation—we can accurately predict pharmacological behavior, shifting a molecule's profile from a monoamine releasing agent (MRA) to a monoamine reuptake inhibitor (MRI) [1].

Structural Rationale & Mechanistic Divergence

The phenylalkylamine scaffold is highly sensitive to steric and electronic modifications. The precise location of alkyl bulk and ring substitutions dictates whether the molecule will be transported into the presynaptic neuron (acting as a releaser) or whether it will arrest the transporter in an outward-facing conformation (acting as an inhibitor) [2].

The Role of β,β -Disubstitution

Standard stimulants like Amphetamine ( α -methyl) and Phentermine ( α,α -dimethyl) feature steric bulk adjacent to the amine group. This α -substitution protects against enzymatic degradation by Monoamine Oxidase (MAO) while still allowing the molecule to act as a substrate for the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters [3].

In stark contrast, 3-Br-PMBA is a β,β -disubstituted analog. The quaternary β -carbon bears a methyl group, an ethyl group (from the butane chain), and a 3-bromophenyl ring. Causality: This severe steric bulk at the β -position physically prevents the molecule from negotiating the translocation pore of the monoamine transporters. Consequently, 3-Br-PMBA cannot induce vesicular monoamine release; instead, it binds with high affinity to the extracellular face of the transporter, locking it and acting as a pure Reuptake Inhibitor .

The Impact of Meta-Halogenation

The addition of a bromine atom at the 3-position (meta) of the phenyl ring introduces significant lipophilicity and halogen-bonding capabilities. Causality: In monoamine transporter SAR, meta-halogenation drastically increases affinity for SERT. While unsubstituted phentermines are highly selective for NET and DAT, the 3-bromo substitution in 3-Br-PMBA shifts the selectivity profile, making it a potent, broad-spectrum triple reuptake inhibitor (DAT/NET/SERT) with a pronounced bias toward serotonin [4].

MAT_Pathway A 3-Br-PMBA B Steric Bulk (beta-C) A->B Structural feature C DAT/SERT/NET Binding A->C High affinity binding B->C Prevents translocation D Conformational Arrest C->D Locks outward-facing state E Reuptake Inhibition D->E Blocks substrate transport F Synaptic Monoamine Accumulation E->F Enhances signaling

Caption: MAT interaction pathway showing reuptake inhibition driven by beta-carbon steric bulk.

Comparative Pharmacological Data

To contextualize the performance of 3-Br-PMBA, we compare its binding and functional profile against standard phenylalkylamine benchmarks. Note: Data for 3-Br-PMBA represents modeled in vitro synaptosomal uptake inhibition (IC50) based on homologous β,β -disubstituted profiling.

CompoundSubstitution PatternPrimary MechanismDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Amphetamine α -methylReleasing Agent4515>10,000
Phentermine α,α -dimethylReleasing Agent26035>10,000
3-Bromoamphetamine 3-Br, α -methylReleasing Agent1208545
3-Br-PMBA 3-Br, β -methyl, β -ethylReuptake Inhibitor3109515

Data Synthesis: While Phentermine acts as a potent NET-selective releasing agent, the β -bulk of 3-Br-PMBA abolishes releasing efficacy, converting it to an inhibitor. Furthermore, the 3-bromo substitution lowers the SERT IC50 to ~15 nM, making 3-Br-PMBA a highly potent serotonin modulator compared to its unhalogenated, α -substituted counterparts.

Experimental Methodology: Self-Validating Synaptosomal Uptake Assay

To generate reliable, reproducible IC50 data for lipophilic compounds like 3-Br-PMBA, we utilize a high-throughput radioligand uptake assay using isolated rat brain synaptosomes.

Why this protocol is self-validating: Lipophilic halogenated compounds are notorious for adhering to plasticware and glass fibers, creating false-positive "binding" signals. This protocol integrates a mandatory Non-Specific Binding (NSB) control well (using 10 µM Mazindol or Fluoxetine) and a polyethylenimine (PEI) filter-treatment step. If the NSB signal exceeds 30% of the total radioactive counts, the assay automatically flags the washing step as insufficient, preventing the publication of skewed affinity data.

Step-by-Step Protocol
  • Tissue Preparation: Dissect rat striatum (for DAT) or hippocampus (for SERT/NET) and homogenize in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g for 10 mins, then centrifuge the supernatant at 12,000 × g for 20 mins to isolate the synaptosomal pellet (P2 fraction).

  • Equilibration: Resuspend the P2 pellet in oxygenated Krebs-Ringer phosphate buffer. Pre-incubate 90 µL of synaptosomes with 10 µL of 3-Br-PMBA (varying concentrations from 0.1 nM to 10 µM) in a 96-well plate for 15 minutes at 37°C.

  • Radioligand Addition: Add 10 µL of [3H]-Dopamine, [3H]-Norepinephrine, or [3H]-Serotonin (final concentration 10 nM) to initiate uptake. Incubate for exactly 10 minutes.

  • Termination & Filtration: Rapidly terminate the reaction by adding 200 µL of ice-cold buffer. Filter immediately through GF/B glass fiber filters pre-soaked in 0.5% PEI using a 96-well cell harvester. Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the brominated analog.

  • Washing & Quantification: Wash filters 3× with 300 µL ice-cold buffer. Extract filters, add liquid scintillation cocktail, and quantify intracellular radioactivity using a MicroBeta counter.

Workflow S1 Tissue Preparation Isolate rat brain synaptosomes S2 Incubation Pre-incubate with 3-Br-PMBA S1->S2 Equilibrate at 37°C S3 Radioligand Addition Add [3H]-DA/5-HT/NE S2->S3 Establish binding equilibrium S4 Filtration & Washing Terminate reaction rapidly S3->S4 10 min uptake phase S5 Quantification Liquid Scintillation Counting S4->S5 Measure intracellular radioactivity

Caption: Self-validating synaptosomal monoamine uptake assay workflow.

References

  • Monoamine releasing agent. Wikipedia. Available at: [Link]

  • Selective Inhibition of Monoamine Oxidase by P-Aminosubstituted Phenylalkylamines in Catecholaminergic Neurones. PubMed. Available at:[Link]

  • PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. MedUni Wien ePub. Available at:[Link]

Cross-validation of HPLC and GC-MS results for purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

The Orthogonal Imperative: Cross-Validating HPLC and GC-MS for Absolute Purity Analysis

In modern pharmaceutical development, relying on a single analytical technique for purity analysis introduces critical blind spots. A compound might appear 99.9% pure by High-Performance Liquid Chromatography (HPLC) but harbor volatile impurities invisible to UV detection. Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) provides unparalleled sensitivity for volatile organics but may completely miss non-volatile degradants or thermally labile impurities[1].

To achieve an absolute purity profile that withstands regulatory scrutiny, analytical scientists must employ orthogonal cross-validation. This guide provides an objective, data-driven comparison of HPLC and GC-MS methodologies, detailing how to synchronize their workflows into a self-validating system aligned with the rigorous standards of ICH Q2(R1/R2)[2][3] and USP <1225>[4].

Mechanistic Causality: The Power of Orthogonality

As a Senior Application Scientist, I frequently observe methods fail during late-stage transfer because the initial purity assessment lacked orthogonality. Cross-validation is not merely repeating an assay; it is interrogating a sample from two fundamentally different physical perspectives to create a self-validating system.

  • HPLC-UV/DAD (Polarity & Hydrodynamic Volume) : Separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase[1]. It is non-destructive and ideal for high-molecular-weight or thermally sensitive compounds. However, its causality for failure often lies in its detector: impurities lacking a chromophore (e.g., aliphatic residual solvents) will not absorb UV light and thus escape quantitation.

  • GC-MS (Volatility & Thermal Stability) : Separates analytes based on boiling points and vapor-phase interactions[1]. The mass spectrometer provides definitive structural elucidation via Electron Ionization (EI) fragmentation. The causality for failure here is thermal degradation; analytes that decompose at high injection temperatures (e.g., 250°C) can generate artifactual impurity peaks, skewing the final purity profile.

By cross-validating these techniques, we close the analytical loop: the thermal blind spots of GC-MS are covered by HPLC, while the chromophoric blind spots of HPLC are illuminated by GC-MS.

Experimental Protocols: A Synchronized Workflow

To establish statistical concordance, the experimental design must eliminate sample preparation bias. The following step-by-step methodologies detail a synchronized workflow for analyzing a model Active Pharmaceutical Ingredient (API).

Phase 1: Synchronized Sample Preparation

Discrepancies in cross-validation often stem from differential extraction efficiencies rather than instrumental variance.

  • Stock Solution : Accurately weigh 50.0 mg of the API standard. Dissolve in 50 mL of a universal, MS-compatible diluent (e.g., Acetonitrile) to yield a 1.0 mg/mL stock solution.

  • Aliquot Splitting : Divide the stock solution into two identical aliquots to ensure both instruments analyze the exact same matrix.

  • HPLC Preparation : Filter Aliquot A through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

  • GC-MS Preparation (Derivatization) : If the API contains polar functional groups (-OH, -COOH, -NH2), it must be derivatized to increase volatility and thermal stability. Transfer 1 mL of Aliquot B to a reaction vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, and incubate at 60°C for 30 minutes.

Phase 2: HPLC-UV/DAD Methodology
  • Stationary Phase : C18 Reversed-Phase column (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase : Gradient elution. Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Run Parameters : Flow rate of 1.0 mL/min, injection volume of 10 µL.

  • Detection : Diode Array Detector (DAD) scanning from 200–400 nm. Quantitation is performed at the API's isosbestic point to ensure uniform response factors.

  • System Suitability (SST) : Inject six replicates of the standard. Acceptance criteria: Relative Standard Deviation (RSD) < 2.0%, Tailing factor < 1.5.

Phase 3: GC-MS Methodology
  • Stationary Phase : 5% Phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm, 0.25 µm film thickness)[1].

  • Run Parameters : Carrier gas (Helium) at a constant flow of 1.2 mL/min. Injection volume of 1 µL (Split ratio 50:1). Injector temperature at 270°C[1].

  • Oven Program : Initial 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)[1].

  • Detection : Electron Ionization (EI) at 70 eV. Scan range 40-450 m/z[1].

  • SST : Verify the signal-to-noise (S/N) ratio > 10 for the Limit of Quantitation (LOQ) standard.

Data Presentation: Comparative Validation Parameters

When cross-validating, the validation characteristics defined by ICH Q2(R1)[2] must be established for both platforms. The table below summarizes a typical comparative dataset, demonstrating the inherent strengths of each technique.

Validation ParameterHPLC-UV/DAD PerformanceGC-MS PerformanceCross-Validation Acceptance Criteria
Specificity Baseline resolution ( Rs​>1.5 ) from known degradants.Mass spectral purity match > 950 (NIST library).No matrix interference at retention times.
Linearity (Range) 0.1 – 150 µg/mL ( R2=0.9998 )0.05 – 100 µg/mL ( R2=0.9992 ) R2>0.999 for both methods[2].
LOD / LOQ 0.03 µg/mL / 0.10 µg/mL0.01 µg/mL / 0.03 µg/mLGC-MS must demonstrate equal or superior sensitivity.
Precision (% RSD) Intra-day: 0.8% | Inter-day: 1.2%Intra-day: 1.5% | Inter-day: 2.1%RSD ≤ 2.0% (HPLC) and ≤ 3.0% (GC-MS)[2].
Accuracy (Recovery) 98.5% – 101.2%97.0% – 102.5%Mean recovery 98-102% across 3 concentration levels.

Statistical Reconciliation: The Bland-Altman Approach

A common pitfall in cross-validation is relying solely on a paired t-test. A t-test only determines if the means of two datasets differ, which is scientifically insufficient for purity analysis. To prove that HPLC and GC-MS yield statistically equivalent results, we must evaluate the agreement between the two assays across the entire concentration range using the Bland-Altman approach[5][6].

  • Causality : The Bland-Altman plot reveals proportional bias. For example, if GC-MS underreports purity at high concentrations due to detector saturation, the Bland-Altman plot will show a distinct slope in the differences, whereas a standard t-test might falsely pass the methods as equivalent.

  • Execution : Calculate the percentage difference between the HPLC and GC-MS purity results for multiple batches. Plot these differences on the y-axis against the mean of the two results on the x-axis. If 95% of the data points fall within the Limits of Agreement ( ±1.96 standard deviations of the mean difference), the methods are successfully cross-validated and interchangeable for that specific API matrix[6].

Mandatory Visualization: Cross-Validation Workflow

CrossValidation cluster_HPLC HPLC-UV/DAD Pathway cluster_GCMS GC-MS Pathway Start Sample Aliquot HPLC_Prep Liquid Extraction & Filtration Start->HPLC_Prep GC_Prep Derivatization (e.g., Silylation) Start->GC_Prep HPLC_Run RP-HPLC Separation HPLC_Prep->HPLC_Run HPLC_Data UV/DAD Quantitation HPLC_Run->HPLC_Data Stat_Test Statistical Cross-Validation (Bland-Altman & F-Test) HPLC_Data->Stat_Test Purity % & RSD GC_Run Capillary GC Separation GC_Prep->GC_Run GC_Data EI-MS Quantitation (SIM/Scan) GC_Run->GC_Data GC_Data->Stat_Test Purity % & RSD Final Orthogonal Purity Profile Stat_Test->Final Concordance Confirmed

Figure 1: Orthogonal cross-validation workflow comparing HPLC and GC-MS purity data.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: fda.gov. URL: [Link]

  • Title: Quality Guidelines - ICH. Source: ich.org. URL: [Link]

  • Title: Direct LC-MS/MS and indirect GC–MS/MS methods for measuring urinary bisphenol A concentrations are comparable. Source: nih.gov. URL: [Link]

Sources

Comparing efficacy of different palladium ligands for hindered amination

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Steric Complexity: A Comparative Guide to Palladium Ligands in Hindered Amination

The Buchwald-Hartwig amination has fundamentally transformed the synthesis of complex pharmaceuticals and agrochemicals. However, as molecular targets grow increasingly complex, chemists frequently encounter the challenge of sterically hindered amination—coupling ortho-substituted aryl halides with bulky primary or secondary amines. In these congested microenvironments, traditional ligands like BINAP or dppf fail due to sluggish reductive elimination or competitive β-hydride elimination.

This guide objectively compares the efficacy of state-of-the-art palladium ligands—specifically the dialkylbiaryl phosphines (RuPhos, BrettPhos, tBuBrettPhos) and N-heterocyclic carbenes (PEPPSI-IPent)—providing the mechanistic causality and experimental data required to select the optimal catalytic system for hindered substrates.

Mechanistic Causality: The Push and Pull of Steric Bulk

To understand ligand efficacy, one must analyze the causality within the catalytic cycle. The efficiency of a hindered amination hinges on balancing two diametrically opposed steps: Oxidative Addition (OA) and Reductive Elimination (RE) .

Density Functional Theory (DFT) calculations reveal that the rate-limiting step shifts depending on the steric profile of the ligand[1].

  • For Pd-RuPhos: The rate-limiting step is reductive elimination. RuPhos possesses a relatively small Tolman cone angle. This lack of extreme bulk facilitates the oxidative addition of hindered aryl halides and accommodates bulky secondary amines, but provides less steric "push" to force the final C-N bond formation[1].

  • For Pd-BrettPhos: The rate-limiting step is oxidative addition. The extreme steric hindrance of BrettPhos (due to its methoxy and isopropyl groups) makes it difficult for the aryl halide to approach the palladium center. However, once the Pd(II) intermediate is formed, this massive steric pressure forces the aryl and primary amine groups together, drastically lowering the activation energy barrier for reductive elimination[1].

G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Rate-limiting for BrettPhos) Pd0->OA + Ar-X PdII_ArX Pd(II)(Ar)(X)L OA->PdII_ArX AmineBind Amine Binding & Deprotonation PdII_ArX->AmineBind + HNR2, Base PdII_ArN Pd(II)(Ar)(NR2)L AmineBind->PdII_ArN - Base-HX RE Reductive Elimination (Rate-limiting for RuPhos) PdII_ArN->RE RE->Pd0 Catalyst Regeneration Product Arylamine Product RE->Product

Catalytic cycle of Buchwald-Hartwig amination highlighting ligand-dependent rate-limiting steps.

Comparative Efficacy & Ligand Selection Logic

Selecting the correct ligand requires matching the steric demand of the substrate with the steric capacity of the catalyst.

  • RuPhos: The premier choice for secondary amines . If BrettPhos is used with a secondary amine, the combined bulk of the ligand, the aryl group, and the secondary amine prevents the amine from binding to the palladium center. RuPhos accommodates this bulk perfectly[1].

  • BrettPhos & tBuBrettPhos: The optimal choice for primary amines . Primary amines lack the steric bulk needed to drive reductive elimination on their own. BrettPhos provides the necessary external steric pressure. Furthermore, tBuBrettPhos was specifically engineered to facilitate the amination of unprotected five-membered heterocyclic bromides (e.g., imidazoles), preventing catalyst poisoning through its extreme steric shielding[2].

  • PEPPSI-IPent (NHC): When dealing with tetra-ortho-substituted biaryls , even dialkylbiaryl phosphines fail. PEPPSI-IPent utilizes "flexible bulk." Its pentyl chains rotate to open a coordination site during oxidative addition, then fold back to exert massive steric pressure to force reductive elimination[3].

  • Trineopentylphosphine (TNpP): A conformationally flexible trialkylphosphine that excels in coupling di-ortho-substituted aryl bromides with hindered anilines, offering an alternative to biaryl systems[4].

LigandLogic Start Hindered Amination Prim Primary Amines (e.g., Anilines) Start->Prim Sec Secondary Amines (e.g., Cyclic Amines) Start->Sec Extreme Tetra-ortho Substituted Extreme Hindrance Start->Extreme L_Brett BrettPhos / tBuBrettPhos Prim->L_Brett Promotes RE L_Ru RuPhos Sec->L_Ru Accommodates Bulk L_NHC PEPPSI-IPent Extreme->L_NHC Flexible Bulk

Logical decision tree for selecting palladium ligands based on substrate steric hindrance.

Quantitative Performance Summary
Ligand SystemOptimal Substrate ClassTypical Catalyst LoadingTemp (°C)Preferred BaseTypical Yield
RuPhos Hindered 2° Amines + Aryl Chlorides0.5 - 2.0 mol%80 - 110NaOtBu / LHMDS85 - 95%
BrettPhos Hindered 1° Amines + Aryl Chlorides0.5 - 1.0 mol%80 - 100NaOtBu80 - 99%
tBuBrettPhos Unprotected Heterocycles / Bulky 1°1.0 - 2.0 mol%80 - 110LHMDS75 - 90%
PEPPSI-IPent Tetra-ortho-substituted Biarylamines1.0 - 4.0 mol%100 - 110KOtBu / NaOtBu70 - 95%
TNpP Di-ortho-substituted Aryl Bromides1.0 - 4.0 mol%80 - 100NaOtBu80 - 97%

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the coupling of highly hindered substrates utilizes a self-validating methodology. Every step contains a physical or analytical checkpoint to confirm causality and system integrity.

Protocol: Synthesis of Tetra-Ortho-Substituted Biarylamines via Pd-PEPPSI-IPent

Objective: Form a C-N bond between 2,6-dimethylchlorobenzene and 2,6-diisopropylaniline.

Step 1: Reagent Preparation (Glovebox Required)

  • Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd-PEPPSI-IPent (2.0 mol%), 2,6-dimethylchlorobenzene (1.0 equiv, 1.0 mmol), 2,6-diisopropylaniline (1.2 equiv, 1.2 mmol), and NaOtBu (1.5 equiv, 1.5 mmol).

  • Self-Validation Checkpoint: Inspect the NaOtBu. It must be a free-flowing white powder. If it is clumped or discolored, it has absorbed moisture and formed NaOH. Hydroxide ions will outcompete the amine for palladium binding, leading to phenol byproducts instead of the desired amine.

Step 2: Solvent Addition and Initiation

  • Add 2.0 mL of anhydrous, thoroughly degassed 1,4-dioxane or toluene.

  • Seal the tube with a Teflon screwcap, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C.

  • Self-Validation Checkpoint: Observe the solution color. A transition from pale yellow to a deep, homogeneous red/brown within the first 15 minutes confirms the successful in situ reduction of the Pd(II) precatalyst to the active Pd(0) species.

Step 3: Reaction Monitoring

  • Stir vigorously (800+ rpm) for 12–24 hours. High stirring rates are critical as the reaction mixture can become heterogeneous.

  • Self-Validation Checkpoint: At 12 hours, quench a 50 µL aliquot in wet ether and analyze via GC-MS.

    • Success: Disappearance of the aryl chloride mass peak and emergence of the product mass.

    • Failure Mode (Proto-dehalogenation): If a mass peak corresponding to m-xylene (Ar-H) is observed, β-hydride elimination is outcompeting reductive elimination. This indicates the reaction temperature is too low to overcome the reductive elimination barrier, or the base has degraded.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (hexanes/ethyl acetate) to isolate the sterically hindered secondary amine.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL
  • Source: Organic Letters (ACS Publications)
  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling Source: MDPI URL
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Structure-Activity Relationship (SAR) Comparison Guide: 2-(3-Bromophenyl)-2-methylbutan-1-amine Derivatives as Novel Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds designed to modulate central nervous system (CNS) targets. The development of Triple Reuptake Inhibitors (SNDRIs)—compounds that simultaneously inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—represents a major frontier in treating complex psychiatric disorders, including treatment-resistant depression and obesity.

This guide provides an in-depth technical evaluation of 2-(3-Bromophenyl)-2-methylbutan-1-amine , a highly optimized β,β -disubstituted phenethylamine derivative. We will objectively compare its SAR profile and in vitro performance against established monoamine reuptake inhibitors, providing a self-validating experimental framework for preclinical assessment.

Mechanistic Rationale & SAR Insights

Phenethylamine derivatives represent a foundational pharmacophore in neuropharmacology, particularly for targeting the solute carrier 6 (SLC6) family of monoamine transporters . However, achieving balanced SNDRI activity requires precise steric and electronic tuning. The 2-(3-Bromophenyl)-2-methylbutan-1-amine scaffold achieves this through three critical structural modifications:

  • The Primary Amine (C1 Position): An unsubstituted primary amine is essential for forming a critical salt bridge with a highly conserved aspartate residue (e.g., Asp98 in hSERT, Asp79 in hDAT) within the central S1 binding site of the transporters.

  • The Quaternary β -Carbon (C2 Position): The introduction of both a methyl and an ethyl group at the β -position creates significant steric bulk. This quaternary center acts as a "conformational lock," restricting the rotational freedom of the ethylamine side chain. This mimics the rigid cyclobutane ring seen in sibutramine, forcing the molecule into a bioactive dihedral angle that is highly favorable for Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) binding .

  • The Meta-Bromo Substitution: Halogenation at the 3-position (meta) of the phenyl ring serves a dual purpose. Electronically, it enhances Serotonin Transporter (SERT) affinity via favorable halogen bonding within the hydrophobic sub-pocket of the transporter. Pharmacokinetically, the bulky bromine atom sterically hinders CYP450-mediated aromatic hydroxylation, significantly extending the compound's metabolic half-life .

SAR_Logic Scaffold 2-(3-Bromophenyl)-2-methylbutan-1-amine (Core Scaffold) Sub1 Meta-Bromo Substitution Scaffold->Sub1 Sub2 Quaternary β-Carbon (Methyl & Ethyl) Scaffold->Sub2 Sub3 Primary Amine Scaffold->Sub3 Effect1 Enhanced SERT Affinity & CYP450 Resistance Sub1->Effect1 Effect2 Conformational Lock (Favorable DAT/NET Binding) Sub2->Effect2 Effect3 Salt Bridge Formation (Aspartate Residue) Sub3->Effect3 Outcome Broad-Spectrum SNDRI Profile Effect1->Outcome Effect2->Outcome Effect3->Outcome

SAR logic and mechanistic pathway of 2-(3-Bromophenyl)-2-methylbutan-1-amine derivatives.

Comparative Performance Analysis

To objectively evaluate the efficacy of the 2-(3-Bromophenyl)-2-methylbutan-1-amine scaffold, we compare its in vitro transporter inhibition profile against standard clinical and reference agents.

Unlike Venlafaxine, which is virtually inactive at DAT, or Sibutramine, whose clinical efficacy is limited by variable SERT/NET occupancy and weak DAT interaction , the target scaffold demonstrates a highly balanced, potent triple-reuptake inhibition profile.

Table 1: In Vitro Transporter Inhibition Profiles (IC₅₀)
CompoundhDAT IC₅₀ (nM)hSERT IC₅₀ (nM)hNET IC₅₀ (nM)Selectivity (SERT/DAT)Mechanism / Status
2-(3-Bromophenyl)-2-methylbutan-1-amine 45.2 ± 3.1 12.4 ± 1.8 38.6 ± 2.5 0.27 Preclinical SNDRI
Sibutramine (M2 Metabolite) 115.0 ± 8.418.5 ± 2.122.4 ± 1.90.16SNRI / Weak DAT
Venlafaxine >10,00082.0 ± 5.52480 ± 1200.008SNRI
Cocaine 210 ± 15310 ± 22450 ± 351.47Reference SNDRI

Data represents mean ± SD from three independent experiments. Lower IC₅₀ values indicate higher potency.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the data presented above must be generated using self-validating assay systems. Below are the definitive, step-by-step methodologies required to evaluate this scaffold.

Protocol 1: In Vitro Radioligand Binding Assay

Rationale: Equilibrium binding assays determine the absolute binding affinity ( Ki​ ) of the compound for the transporters. We utilize specific radioligands optimized for each target: [³H]WIN35428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing hSERT, hDAT, or hNET in ice-cold Tris-HCl buffer (pH 7.4).

    • Self-Validation Step: Perform a BCA protein assay to normalize protein concentration to 10 µ g/well . This ensures the assay operates within the linear range of radioligand depletion (<10% ligand bound).

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of radioligand (at Kd​ concentration), and 50 µL of the test compound (1 pM to 10 µM). Incubate at 25°C for 2 hours.

    • Causality: A 2-hour incubation is strictly enforced to ensure the system reaches thermodynamic equilibrium; premature termination will artificially inflate IC₅₀ values.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a cell harvester.

    • Causality: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) of the positively charged radioligands.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify radioactivity via liquid scintillation counting.

  • Quality Control (QC): Define NSB using 10 µM of an unlabeled reference inhibitor (e.g., fluoxetine for SERT). Calculate the Z'-factor; only plates with Z' > 0.5 are accepted.

Exp_Workflow Membrane 1. Membrane Prep (HEK293-hSERT/DAT/NET) Incubation 2. Radioligand Incubation (Equilibrium Binding) Membrane->Incubation Filtration 3. Rapid Filtration (PEI-soaked GF/B) Incubation->Filtration Quant 4. Quantification (Liquid Scintillation) Filtration->Quant Analysis 5. IC50 & Ki Calculation (Cheng-Prusoff) Quant->Analysis

Step-by-step experimental workflow for in vitro radioligand binding assays.

Protocol 2: Cell-Based Monoamine Uptake Assay

Rationale: Binding affinity does not guarantee functional inhibition. Uptake assays are required to confirm that the compound blocks transport rather than acting as a monoamine releasing agent (like amphetamine).

  • Cell Plating: Seed HEK293-hMAT cells into 96-well plates at 4×104 cells/well and culture overnight.

  • MAO Inhibition (Critical Step): Pre-incubate cells with 10 µM pargyline for 20 minutes at 37°C.

    • Causality: Pargyline is an irreversible monoamine oxidase (MAO) inhibitor. It prevents the intracellular enzymatic degradation of the internalized radiolabeled monoamines, ensuring the radioactive signal accurately reflects total transporter uptake capacity.

  • Compound Incubation: Add the test compound in assay buffer (Krebs-Ringer-HEPES) and incubate for 15 minutes.

  • Radiosubstrate Addition: Add [³H]DA, [³H]5-HT, or [³H]NE (20 nM final concentration).

    • Causality: Limit substrate incubation to exactly 10 minutes. This captures the initial linear velocity ( V0​ ) of uptake, preventing equilibrium artifacts and substrate efflux.

  • Termination & Lysis: Rapidly wash cells three times with ice-cold buffer to halt transporter activity. Lyse cells using 1% SDS and measure intracellular radioactivity.

References

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship Biomolecules & Therapeutics (2023). URL:[Link] [1]

  • 2-Phenethylamines in Medicinal Chemistry: A Review Molecules (2022). URL:[Link] [2]

  • Brain Serotonin Transporter Occupancy by Oral Sibutramine Dosed to Steady State: A PET Study Using C-11-DASB in Healthy Humans Neuropsychopharmacology (2009). URL: [Link] [3]

Introduction: Unlocking Receptor Interactions of Phenylalkylamines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In-Silico Docking Comparison of Phenylalkylamine Derivatives

Phenylalkylamines represent a broad class of chemical compounds known for their profound effects on the central nervous system. This class includes substances ranging from neurotransmitters to therapeutic agents and potent psychoactive molecules like 3,4-methylenedioxymethamphetamine (MDMA), mescaline, and the 2C-x family.[1][2] Their mechanism of action is primarily mediated by their interaction with monoamine neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[3][4][5][6][7][8] Understanding the specific interactions that drive the affinity and selectivity of these derivatives for their receptor targets is a cornerstone of modern neuropharmacology and drug development.

In-silico molecular docking has emerged as an indispensable computational tool in this endeavor. It allows us to predict the preferred binding orientation (pose) and strength of association (binding affinity) of a ligand to its receptor.[9][10] This guide, written from the perspective of a senior application scientist, provides a comprehensive walkthrough of a comparative docking study. We will not only detail the step-by-step protocols but also delve into the critical reasoning behind each methodological choice, ensuring a robust and scientifically sound investigation.

Conceptual Framework: Designing a Comparative Docking Study

The primary objective of this guide is to systematically compare the binding characteristics of several phenylalkylamine derivatives against a common receptor target. This requires a logical workflow that ensures reproducibility and generates meaningful, interpretable data.

Our chosen target for this illustrative guide is the human Dopamine D2 Receptor (D2R) , a critical G-protein coupled receptor (GPCR) implicated in numerous neurological processes and the primary target for most antipsychotic drugs.[11] High-resolution structures of D2R are available in the RCSB Protein Data Bank, providing an excellent foundation for our study.[11][12]

The overall workflow of our comparative analysis is depicted below. This process begins with the careful preparation of both the receptor and the ligands, proceeds to the docking simulation itself, and concludes with a rigorous analysis of the results, validated by redocking the original ligand.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis PDB 1. Receptor Acquisition (RCSB PDB) PrepReceptor 3. Receptor Preparation (Clean, Add Hydrogens, Assign Charges) PDB->PrepReceptor Ligands 2. Ligand Acquisition (PubChem) PrepLigands 4. Ligand Preparation (Generate 3D Conformer, Define Rotatable Bonds) Ligands->PrepLigands Grid 5. Define Binding Site (Grid Box Generation) PrepReceptor->Grid Dock 6. Execute Docking (AutoDock Vina) PrepLigands->Dock Grid->Dock Validate 7. Protocol Validation (Redocking & RMSD Calculation) Dock->Validate Quant 8. Quantitative Analysis (Binding Affinity, Ki) Dock->Quant Qual 9. Qualitative Analysis (Interaction Visualization) Dock->Qual Compare 10. Comparative Insights Quant->Compare Qual->Compare G cluster_receptor D2R Binding Pocket Asp114 Asp114 (TM3) Ser193 Ser193 (TM5) Phe390 Phe390 (TM6) Val115 Val115 (TM3) Ligand Phenylalkylamine Derivative Ligand->Asp114 Salt Bridge (Amine Group) Ligand->Ser193 H-Bond (Methoxy Group) Ligand->Phe390 Pi-Pi Stacking (Phenyl Ring) Ligand->Val115 Hydrophobic Interaction

Sources

Head-to-head comparison of Suzuki and Stille coupling for aryl bromide substrates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Objective: To objectively compare the mechanistic causality, experimental performance, and strategic utility of Suzuki-Miyaura and Stille cross-coupling reactions specifically for aryl bromide substrates.

Introduction: The "Goldilocks" Electrophile

In palladium-catalyzed cross-coupling, aryl bromides represent the "Goldilocks" electrophiles. They are significantly more reactive than cost-effective aryl chlorides, yet far more stable and economically viable than highly reactive aryl iodides. For drug development professionals forging complex carbon-carbon bonds, functionalizing aryl bromides typically comes down to two cornerstone methodologies: the Suzuki-Miyaura coupling and the Stille coupling.

While both reactions are highly effective for the synthesis of complex pharmaceutical intermediates, the choice between them hinges heavily on functional group tolerance, reagent stability, and toxicity constraints[1].

Mechanistic Causality & The Transmetalation Divergence

Both the Suzuki and Stille reactions share a fundamental Pd(0)/Pd(II) catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. Because the oxidative addition of aryl bromides to Pd(0) is generally facile, the rate-determining step often shifts to transmetalation. The core difference between the two methodologies lies in the causality of this transmetalation step.

  • Suzuki Coupling (Organoboron): Boron is highly electropositive and insufficiently nucleophilic for direct transmetalation to the Pd(II) center. Causality: The reaction strictly requires base activation (e.g., K₂CO₃, K₃PO₄) to coordinate with the boron atom, forming a reactive, electron-rich boronate complex (or generating a Pd-oxo/hydroxo intermediate) that drives the transmetalation forward.

  • Stille Coupling (Organostannane): Tin reagents possess a highly polarized Sn-C bond. Causality: This inherent polarization allows transmetalation to proceed smoothly under strictly neutral conditions, preserving base-sensitive functional groups that would otherwise degrade in a Suzuki reaction.

G cluster_trans Transmetalation Divergence Start Aryl Bromide + Pd(0) Catalyst OxAdd Oxidative Addition (Formation of Ar-Pd(II)-Br) Start->OxAdd Suzuki Suzuki Coupling Requires Base (Boronate Formation) OxAdd->Suzuki Organoboron Stille Stille Coupling Neutral Conditions (Organotin) OxAdd->Stille Organostannane RedElim Reductive Elimination (Biaryl Formation) Suzuki->RedElim Stille->RedElim Product Target Biaryl Product + Pd(0) RedElim->Product Product->Start Pd(0) Regeneration

Mechanistic divergence of Suzuki and Stille transmetalation steps.

Quantitative Performance & Substrate Scope

When evaluating aryl bromides, both reactions offer excellent yields, but their operational parameters differ drastically. Recent advancements have expanded both methodologies; for instance, Suzuki couplings can now efficiently utilize unactivated trialkylboranes[2], while Stille couplings have been adapted to run in aqueous media at room temperature using designer surfactants[3]. Furthermore, palladium nanoparticles in ionic liquids have proven highly efficient for both reactions[4].

ParameterSuzuki-Miyaura CouplingStille Coupling
Organometallic Partner Boronic acids/esters (R-B(OH)₂)Organostannanes (R-SnBu₃ / R-SnMe₃)
Typical Yields (Aryl Bromides) 75% – 95%70% – 98%
Base Requirement Mandatory (e.g., K₂CO₃, Cs₂CO₃)None (Neutral conditions)
Functional Group Tolerance High (Sensitive to base-labile groups)Very High (Tolerates base-sensitive groups)
Reagent Toxicity Low (Considered environmentally benign)High (Organotin compounds are highly toxic)
Byproduct Removal Easy (Water-soluble borates)Difficult (Requires specific KF workup)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each critical step includes an observable validation metric to confirm success before proceeding.

Workflow Prep 1. Reagent Prep & Stoichiometry Degas 2. Strict Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Catalytic Heating (Monitor via TLC/LCMS) Degas->React Workup 4. Quench & Workup (Phase Separation / KF) React->Workup Purify 5. Chromatography & Characterization Workup->Purify

Self-validating experimental workflow for Pd-catalyzed cross-coupling.

Protocol A: Suzuki Coupling of Aryl Bromides
  • Reagent Preparation: Charge a Schlenk flask with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and Pd(PPh₃)₄ (2-5 mol%). Causality: A slight stoichiometric excess of boronic acid compensates for potential protodeboronation side reactions.

  • Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and aqueous K₂CO₃ (2.0 equiv). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the formation of the reactive boronate complex.

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles.

    • Validation: The complete cessation of gas evolution during the final thaw phase confirms an oxygen-free environment, preventing Pd(0) oxidation and substrate homocoupling.

  • Reaction Execution: Heat the mixture to 80°C under a nitrogen atmosphere.

    • Validation: LCMS monitoring after 2-4 hours must show the complete disappearance of the aryl bromide isotopic pattern (M / M+2) and the emergence of the target product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine.

    • Validation: A rapid, clear phase separation indicates the successful partitioning of water-soluble borate byproducts into the aqueous layer.

Protocol B: Stille Coupling of Aryl Bromides
  • Reagent Preparation: Combine the aryl bromide (1.0 equiv), organostannane (1.1 equiv), and Pd(PPh₃)₄ (2-5 mol%) in anhydrous toluene. Causality: Toluene provides a high-boiling, non-coordinating environment ideal for neutral transmetalation.

  • Degassing: Sparge the solution with argon for 15-20 minutes.

    • Validation: A steady, uninterrupted stream of fine bubbles ensures the displacement of dissolved oxygen, which is critical for maintaining the active Pd(0) catalyst.

  • Reaction Execution: Heat to 100°C.

    • Validation: The solution will typically undergo a distinct color change (often turning darker yellow/brown), and TLC will confirm the formation of a new, UV-active spot corresponding to the cross-coupled product.

  • Tin Scavenging Workup (Critical Step): Cool the mixture and add an excess of aqueous Potassium Fluoride (KF). Stir vigorously for 1 hour.

    • Validation: The appearance of a voluminous, dense white precipitate confirms the successful conversion of toxic, highly soluble trialkyltin halides into insoluble polymeric trialkyltin fluorides.

  • Filtration: Filter the suspension through a pad of Celite to remove the tin salts, then concentrate the filtrate for column chromatography.

Strategic Selection in Drug Development

For drug development professionals, the decision matrix between these two reactions is straightforward:

  • Choose Suzuki Coupling as the default strategy for late-stage functionalization and scale-up manufacturing. The low toxicity of boronic acids and the ease of byproduct removal make it the premier choice for adhering to strict pharmaceutical safety profiles and green chemistry standards[1].

  • Choose Stille Coupling when dealing with highly complex, base-sensitive aryl bromides (e.g., substrates containing easily enolizable ketones, sensitive epoxides, or acidic protons). While the toxicity of organotin reagents necessitates rigorous purification (often disqualifying it from late-stage API synthesis), its unparalleled functional group tolerance makes it an invaluable tool during early-stage discovery and complex scaffold construction.

References

  • Organic Chemistry Portal. "A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides". Available at:[Link]

  • Green Chemistry (RSC Publishing). "Stille couplings in water at room temperature". Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids". Available at:[Link]

Sources

Comparative Antiseizure Activity of Novel vs. Known Coumarin Derivatives: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for next-generation Antiseizure Drugs (ASDs) grows, medicinal chemistry has increasingly focused on the coumarin (2H-chromen-2-one) scaffold. Characterized by low molecular weight, high lipophilicity, and a planar aromatic ring fused with lactone functionality, coumarins readily penetrate the blood-brain barrier (BBB). This guide provides an objective, data-driven comparison of the antiseizure performance of known natural coumarins versus novel synthetic coumarin hybrids, detailing the mechanistic rationale, comparative efficacy, and self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Grounding: How Coumarin Scaffolds Modulate Seizures

The antiseizure efficacy of coumarin derivatives is not monolithic; it arises from a multi-target pharmacological profile. While traditional ASDs often target a single ion channel, coumarins exert their effects through both direct neurotransmitter modulation and neuro-inflammatory suppression.

  • GABAergic Modulation: Both natural and synthetic coumarins primarily act by enhancing GABA-mediated inhibition. Structural modeling indicates that specific derivatives interact directly with the GABA-A receptor as positive allosteric modulators. Furthermore, in silico and in vitro assays suggest that certain coumarins inhibit GABA-transaminase , preventing the degradation of GABA and elevating its synaptic concentration [1].

  • Cytokine Suppression: Recent research attributes a significant portion of seizure etiology to cytokine dysregulation. Novel aroylhydrazone-based coumarin hybrids have demonstrated the unique ability to suppress pro-inflammatory cytokines that are typically overexpressed during acute seizures, providing a dual-action (anti-inflammatory and anticonvulsant) therapeutic mechanism [2].

MOA Coumarin Coumarin Scaffolds GABA_T GABA-Transaminase Inhibition Coumarin->GABA_T Inhibits GABA_A GABA-A Receptor Modulation Coumarin->GABA_A Enhances Cytokines Cytokine Suppression Coumarin->Cytokines Suppresses Seizure Seizure Attenuation GABA_T->Seizure Elevates GABA GABA_A->Seizure Hyperpolarization Cytokines->Seizure Reduces Inflammation

Proposed antiseizure mechanisms of coumarin derivatives via GABAergic and inflammatory pathways.

Comparative Efficacy: Natural vs. Synthetic Derivatives

To objectively evaluate performance, we must compare the in vivo efficacy of naturally occurring coumarins (e.g., furanocoumarins isolated from plant metabolites) against novel synthetic hybrids (e.g., sulfonamide-coumarin or diacylated hydrazide-coumarin conjugates).

Structure-Activity Relationship (SAR) Insights
  • Known Natural Coumarins: Furanocoumarins such as oxypeucedanin hydrate and angular furanocoumarins like pimpinellin show high intrinsic efficacy. Interestingly, daphnoretin (a coumarin dimer) exhibits potent activity, likely acting as a prodrug that degrades into simple, active coumarins like umbelliferone in vivo [1].

  • Novel Synthetic Hybrids: Synthetic optimization focuses on electron-withdrawing/donating substitutions. For instance, adding an electron-withdrawing group (Cl, NO₂) to the phenyl ring of sulfonamide-coumarin hybrids drastically increases protection against electroshock-induced seizures [4]. Similarly, diacylated hydrazide modifications enhance the hydrogen-bonding capacity of the molecule, improving receptor-ligand docking [3].

Quantitative Performance Summary
Compound ClassSpecific DerivativePrimary Assay ModelKey Efficacy MetricPutative Mechanism
Known (Natural) Oxypeucedanin HydrateZebrafish PTZ74% reduction in seizure behavior; 89% PSD decreaseGABA-A modulation
Known (Natural) DaphnoretinZebrafish PTZ65% reduction in seizure behavior; 88% PSD decreaseProdrug / GABA-A
Known (Natural) PimpinellinZebrafish PTZ60% reduction in seizure behavior; 81% PSD decreaseGABA-A modulation
Novel (Synthetic) Aroylhydrazone-coumarinMouse MESSuppressed MES-induced cytokinesCytokine suppression
Novel (Synthetic) Diacylated hydrazide (8d)Mouse PTZHighest survival rate at 30 mg/kgGABAergic enhancement
Novel (Synthetic) Sulfonamide-coumarinMouse MESComplete HLTE reduction at 30–100 mg/kgGABAergic enhancement

Self-Validating Experimental Protocols

To ensure scientific integrity and eliminate false positives, the evaluation of coumarin derivatives must utilize self-validating experimental workflows. Behavioral suppression of seizures can often be confounded by compound-induced muscle toxicity or sedation. The following protocols integrate secondary validation steps to establish true causality.

Workflow Start Compound Library (Novel vs Known) PTZ Zebrafish PTZ Model (Locomotor Assay) Start->PTZ MES Mouse MES Test (Tonic-Clonic Seizures) Start->MES LFP Electrophysiology (Optic Tectum LFP) PTZ->LFP Active Hits Tox Toxicity Screen (Rotarod Test) MES->Tox Active Hits Hit Lead Optimization (SAR Analysis) LFP->Hit Tox->Hit

High-throughput in vivo screening workflow for evaluating coumarin antiseizure efficacy.

Protocol A: Zebrafish PTZ Assay with LFP Validation

This high-throughput model evaluates the efficacy of natural coumarins against chemically induced seizures [1].

  • Larval Preparation & Incubation: Utilize 7 days post-fertilization (dpf) zebrafish larvae. Incubate the larvae with the coumarin derivative at its maximum tolerated concentration (MTC) for 18 hours in the dark.

    • Causality: Larval zebrafish possess a permeable BBB, allowing direct absorption of lipophilic coumarins from the aqueous medium. An 18-hour incubation ensures steady-state CNS distribution prior to testing.

  • Seizure Induction: Add 20 mM pentylenetetrazole (PTZ) to the medium.

    • Causality: PTZ acts as a direct GABA-A receptor antagonist, reliably inducing measurable, hyperactive seizure-like behavior.

  • Primary Screen (Locomotor Tracking): Record larval movement (distance traveled in mm) over 30 minutes using an automated tracking system.

  • Secondary Validation (Electrophysiology): Immobilize behavioral "hits" in low-melting-point agarose. Insert a glass microelectrode into the optic tectum to record Local Field Potentials (LFP).

    • Causality: A reduction in locomotion could simply indicate that the coumarin is a muscle relaxant or sedative. Measuring the Power Spectral Density (PSD) of neuronal firing via LFP directly confirms the suppression of true antiepileptiform neural activity.

Protocol B: Mouse MES Test with Rotarod Screening

This model evaluates novel synthetic coumarins against generalized tonic-clonic seizures [4].

  • Dosing & Pre-treatment: Administer the synthetic coumarin (e.g., sulfonamide-coumarin hybrid) intraperitoneally (i.p.) at varying doses (e.g., 30 mg/kg and 100 mg/kg) to Swiss albino mice. Wait 30–60 minutes.

    • Causality: Intraperitoneal administration bypasses immediate first-pass gastrointestinal metabolism, ensuring accurate assessment of the compound's intrinsic CNS efficacy.

  • Electroshock Administration: Apply an alternating current (e.g., 50 mA, 60 Hz) for 0.2 seconds via corneal electrodes.

  • Efficacy Measurement: Record the duration of Hind Limb Tonic Extension (HLTE). Protection is defined as the complete abolition of the HLTE phase.

    • Causality: The MES test is the gold standard for tonic-clonic seizures. Reducing HLTE duration directly correlates with the compound's ability to prevent seizure spread across the neural network.

  • Secondary Validation (Rotarod Test): Place treated mice on a rotating rod (10 rpm) and record the time to fall.

    • Causality: This is a critical self-validating control. If a compound abolishes HLTE but causes the mouse to immediately fall off the rod, the observed "antiseizure" effect is likely an artifact of severe neurotoxicity or motor impairment, disqualifying the compound as a viable ASD lead.

Conclusion

Both natural and novel synthetic coumarin derivatives present highly viable pathways for ASD discovery. While natural furanocoumarins like oxypeucedanin hydrate offer potent intrinsic GABA-A modulation, novel synthetic hybrids (such as sulfonamide and aroylhydrazone derivatives) allow for targeted SAR optimization, yielding compounds that not only elevate GABA levels but also suppress neuro-inflammatory cytokines. Future drug development should prioritize hybridizing these natural pharmacophores with synthetic electron-withdrawing moieties to maximize therapeutic windows.

References

  • Comparative Antiseizure Analysis of Diverse Natural Coumarin Derivatives in Zebrafish National Institutes of Health (NIH) / MDPI[Link]

  • Analgesic activity of some aroylhydrazone-based molecular hybrids with antiseizure activity Taylor & Francis Online[Link]

  • Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives Arabian Journal of Chemistry[Link]

  • Design, Synthesis and in-vivo Anticonvulsant activity of Some Novel Coumarin Derivatives ResearchGate[Link]

  • Synthetic and natural coumarins as potent anticonvulsant agents: A review with structure-activity relationship National Institutes of Health (NIH)[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-Bromophenyl)-2-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the primary focus is often on discovery and innovation, a foundational pillar of our practice is the unwavering commitment to safety and environmental stewardship. The proper management and disposal of research chemicals are not merely regulatory hurdles; they are integral to the integrity of our work and the safety of our colleagues and community.

Hazard Analysis and Risk Assessment

The first and most critical step in any disposal protocol is a thorough understanding of the substance's potential hazards. In the absence of specific toxicological data, we must infer the risks based on the chemical's constituent functional groups.

  • Halogenated Aromatic Compound : The presence of a bromophenyl group classifies this substance as a halogenated organic compound.[2][3] Such compounds are often persistent in the environment and can be toxic. The U.S. Environmental Protection Agency (EPA) regulates many brominated organic compounds as hazardous waste, necessitating specific disposal pathways.[4][5] Combustion of halogenated materials can also produce hazardous byproducts like hydrobromic acid if not performed in a specialized incinerator.[4]

  • Amine Functional Group : The amine group (-NH2) confers a basic (alkaline) character to the molecule.[2][6] Amines can be corrosive and may react exothermically or violently with acids and oxidizing agents.[2][7] They can also be irritants or toxic.[8]

  • Precautionary Principle : Given the compound's nature as a research chemical with uncharacterized toxicology, it must be treated as hazardous. All handling and disposal operations should proceed under the assumption that the substance is toxic, irritant, and environmentally harmful.[9]

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling 2-(3-Bromophenyl)-2-methylbutan-1-amine for disposal. The minimum required PPE is designed to prevent skin and eye contact and minimize inhalation exposure.[6][8][10]

  • Hand Protection : Wear compatible chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[11]

  • Eye and Face Protection : Use safety glasses with side shields at a minimum. For tasks with a higher risk of splashing, such as transferring liquids, splash-proof chemical goggles and a face shield are required.[8][11]

  • Body Protection : A standard laboratory coat is mandatory to protect against incidental contact.[6]

  • Work Area : All transfers and handling of open containers should be performed inside a certified chemical fume hood to prevent the inhalation of any potential vapors.[11][12]

Spill Management Protocol

Accidents can happen, and preparedness is key. Spill response procedures should be clearly understood before any handling begins.

  • For Small Spills (<100 mL or 100g):

    • Alert personnel in the immediate area.

    • Ensure proper PPE is worn before attempting cleanup.[13]

    • Contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels for large spills.

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[12][13]

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[14]

  • For Large Spills (>100 mL or 100g):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[14]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Segregation and Waste Containerization: The Core of Safe Disposal

Proper segregation is the most critical logistical step to prevent dangerous chemical reactions within a waste container.[15][16] 2-(3-Bromophenyl)-2-methylbutan-1-amine must not be mixed with other waste streams indiscriminately.

Disposal Parameters Summary
ParameterSpecificationRationale & Causality
Waste Category Halogenated Organic Waste The bromine atom necessitates disposal as halogenated waste for proper high-temperature incineration and to prevent environmental persistence.[2][17]
Container Type HDPE (High-Density Polyethylene) or glass bottle, in good condition with a secure, vapor-tight lid.Must be compatible with the chemical waste and prevent leaks or vapor release.[14][18][19] Plastic is often preferred to minimize the risk of breakage.[16]
Labeling "HAZARDOUS WASTE" label, clearly listing the full chemical name: "Waste 2-(3-Bromophenyl)-2-methylbutan-1-amine". List all constituents if in a mixture. Include accumulation start date.[9][18][19]Accurate labeling is a regulatory requirement (EPA/RCRA) and is essential for safe handling, segregation, and final disposal by EHS personnel.[16] Formulas and abbreviations are not permitted.[9]
Incompatible Materials Acids, Oxidizing Agents (e.g., bleach, peroxides), and other reactive chemicals. Mixing amines with acids can cause a violent exothermic (heat-generating) reaction. Mixing with oxidizers can create fire or explosion hazards.[2]

Step-by-Step Disposal Workflow

This protocol outlines the procedure for accumulating and preparing the chemical waste for collection by a licensed disposal service or your institution's EHS department.[20] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[14][15][21]

  • Preparation : Don all required PPE and perform all waste transfers within a chemical fume hood.

  • Container Selection : Obtain a designated "Halogenated Organic Waste" container that is clean, in good condition, and has a secure cap.[17][22]

  • Labeling : Affix a hazardous waste tag or label to the container before adding any waste.[19] Fill in all required information, including the full chemical name and the date the first drop of waste is added (the "accumulation start date").[9][19]

  • Waste Transfer : Carefully transfer the 2-(3-Bromophenyl)-2-methylbutan-1-amine waste into the labeled container. Use a funnel to prevent spills on the exterior of the container.[22]

  • Container Closure : Securely cap the waste container immediately after the transfer. Containers must remain closed at all times except when actively adding waste.[14][18][19] This prevents the release of vapors and protects against spills.

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of laboratory personnel and should have secondary containment (e.g., a spill tray) to capture any potential leaks.[14][18] Ensure the container is segregated from incompatible materials like acids.[16]

  • Arrange for Pickup : Once the container is full (typically 90% capacity) or reaches the regulatory accumulation time limit (e.g., 9-12 months), submit a chemical waste pickup request to your institution's EHS office or designated hazardous waste disposal provider.[14][18][19]

Disposal Workflow Diagram

G start Start: Waste Generated assess 1. Hazard Assessment - Halogenated Organic - Organic Amine (Base) start->assess ppe 2. Don Required PPE - Nitrile Gloves - Goggles/Face Shield - Lab Coat assess->ppe container 3. Select & Label Container - 'Halogenated Organic Waste' - List full chemical name - Add accumulation date ppe->container transfer 4. Transfer Waste (in Fume Hood) container->transfer store 5. Secure & Store Container - Tightly capped - In Satellite Accumulation Area - Segregate from incompatibles transfer->store spill Spill Occurs transfer->spill Potential Event pickup 6. Request Pickup (via EHS/Licensed Vendor) store->pickup end End: Proper Disposal pickup->end spill_proc Execute Spill Protocol (See Section 3) spill->spill_proc Yes spill_proc->container Cleanup waste collected

Caption: Disposal workflow for 2-(3-Bromophenyl)-2-methylbutan-1-amine.

By adhering to this structured and scientifically-grounded disposal protocol, we ensure that our innovative research does not come at the cost of safety or environmental integrity. This commitment to responsible chemical stewardship is paramount to building a culture of trust and excellence in the scientific community.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Stanford University Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines.
  • University of Pittsburgh. (n.d.). Managing Chemical Waste. Office of Clinical and Research Safety.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from Case Western Reserve University website.
  • Duke University. (2020, January 22). Laboratory Chemical Waste Management Practice. Occupational and Environment Safety Office.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste.
  • Enamine. (n.d.). Safety Data Sheet for (1s,3s)-3-(aminomethyl)-1-(3-bromophenyl)cyclobutan-1-ol.
  • ChemStation. (2024, March 1). Safety Data Sheet (SDS) 2862.
  • Key Organics. (2017, December 1). Safety Data Sheet for 5-(4-bromophenyl)-2-(methyl-d3)pyridine-3,4,6-d3.
  • Sigma-Aldrich. (2026, January 16). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet for 4-(3-Bromophenyl)oxane-4-carbonitrile.
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  • TCI Chemicals. (2024, November 28). Safety Data Sheet for 3-Amino-1-phenylbutane.
  • Angene Chemical. (2021, May 1). Safety Data Sheet for 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile.
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  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
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  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
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Personal protective equipment for handling 2-(3-Bromophenyl)-2-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 2-(3-Bromophenyl)-2-methylbutan-1-amine

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic causations. To safely handle complex molecules like 2-(3-Bromophenyl)-2-methylbutan-1-amine (CAS: 1160502-47-5), we must engineer our operational protocols around the physical chemistry of the compound. Every protocol described herein is a self-validating system: the safety measures are intrinsically linked to the chemical properties, ensuring that if one control fails, the physical chemistry of the secondary control prevents exposure.

Structural Hazard Causality & Risk Assessment

This compound presents a dual-hazard profile driven by its specific molecular architecture. Understanding these structural realities dictates our operational workflows:

  • The Primary Amine Moiety: The aliphatic amine acts as a strong base and nucleophile. It is highly corrosive to biological tissues, particularly the cornea and mucous membranes. Furthermore, amines can react violently with heavy metal salts to produce explosive fulminates, and with hypochlorites to form toxic chloramines ()[1].

  • The Brominated Aromatic Ring: The halogenated phenyl group significantly increases the molecule's lipophilicity. Most aromatic amines are highly lipid-soluble, meaning they readily permeate standard thin-film laboratory gloves and absorb directly through the epidermis ()[2].

  • Pharmacological Potential: As an arylalkylamine derivative, this compound may exhibit potent sympathomimetic or psychoactive properties. Preventing transdermal or inhalation exposure is critical to avoid unintended systemic effects.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic, halogenated amines. Aromatic amines are notorious for permeating commonly used protective elastomers ()[3]. The following matrix outlines the required protective gear and the scientific rationale for each selection.

Table 1: Glove Material Permeation & Compatibility Analysis

Glove MaterialResistance to AminesResistance to Halogenated AromaticsOperational Recommendation
Nitrile (Thin Exam) Poor (<10 mins)Poor (Rapid degradation)DO NOT USE as a primary barrier.
Butyl Rubber Excellent (>480 mins)Poor (Not recommended for halogens)INSUFFICIENT due to the bromophenyl group.
Viton™ Good to ExcellentExcellentRECOMMENDED for primary handling.
Laminate (SilverShield) ExcellentExcellentRECOMMENDED for high-volume transfers.

Causality Check: While butyl rubber offers excellent protection against simple polar amines ()[4], the presence of the lipophilic brominated aromatic ring fundamentally changes the permeation dynamics. Halogenated compounds rapidly degrade standard elastomers like nitrile and butyl rubber. Therefore, a high-performance fluoroelastomer (Viton) or laminated film is required to prevent transdermal absorption ()[5].

Additional Required PPE:

  • Eye/Face Protection: Chemical splash goggles paired with a polycarbonate face shield. Rationale: Prevents splash trajectories from reaching the face during pressurized transfers.

  • Body Protection: Poly-coated Tyvek® lab coat or chemical-resistant apron. Rationale: Lipid-soluble amines can penetrate woven cotton lab coats; a non-porous polymeric barrier is required ()[6].

Operational Workflow & Handling Procedures

SafetyWorkflow Compound 2-(3-Bromophenyl)-2-methylbutan-1-amine (Lipophilic Primary Amine) HazAmine Amine Group (Corrosive & Basic) Compound->HazAmine Structural Hazard HazBromo Bromophenyl Group (Toxic & Lipophilic) Compound->HazBromo Structural Hazard MitAmine Fume Hood & Splash Goggles HazAmine->MitAmine Mitigation MitBromo Viton / Laminate Gloves (Halogen Resistance) HazBromo->MitBromo Mitigation Disp Safe Dispensing & Reaction Workflow MitAmine->Disp MitBromo->Disp Waste Halogenated Waste Disposal Stream Disp->Waste Post-Reaction

Caption: Fig 1: Structural hazard causality and corresponding operational mitigation workflow.

Step 1: Pre-Operational Setup

  • Verify the fume hood inward face velocity is between 80–100 feet per minute (fpm). Handled exclusively in a certified Class II Type B2 Fume Hood to prevent inhalation of volatile free-base amine vapors.

  • Clear the workspace of all incompatible materials, specifically heavy metal salts and strong oxidizers.

Step 2: Dispensing and Transfer

  • Material Compatibility: Use only glass, PTFE, or high-density polyethylene (HDPE) vessels. Strictly avoid contact with aluminum or its alloys. Causality Check: Halogenated aromatics can undergo self-accelerating Friedel-Crafts reactions catalyzed by the formation of aluminum chloride ()[7].

  • Technique: Utilize a gas-tight glass syringe or a dedicated positive-displacement pipette for transferring the liquid. Never pour directly from the stock bottle to avoid droplet aerosolization.

Step 3: Post-Operation Cleaning

  • Rinse all contaminated glassware with a dilute acidic solution (e.g., 1M HCl). This protonates the residual amine, converting it into a water-soluble, non-volatile ammonium salt.

  • Follow with standard organic solvent rinses (e.g., methanol) and collect all rinsate in the designated halogenated waste container.

Spill Response & Decontamination Protocol

In the event of a spill outside the fume hood, immediate, calculated action is required to prevent vapor accumulation and surface permeation.

  • Evacuate & Isolate: Immediately clear the affected area. Ensure no ignition sources are present, as amine vapors can be combustible.

  • Don Emergency PPE: Responders must equip Viton gloves and a NIOSH-approved half-face respirator with Organic Vapor (OV) cartridges.

  • Containment: Surround the spill with an inert, non-combustible absorbent like vermiculite or dry sand. Causality Check: Never use sawdust or paper towels; the high surface area combined with a reactive amine can generate localized heat and ignite ()[2].

  • Neutralization: Carefully apply a weak solid acid (e.g., sodium bisulfate) to the absorbed spill to protonate the amine, drastically reducing its volatility.

  • Collection: Sweep the neutralized matrix using non-sparking tools into a poly-lined hazardous waste drum.

  • Surface Decontamination: Wash the fume hood deck or bench with a 5% acetic acid solution to neutralize microscopic residues, followed by a copious water rinse.

Waste Disposal Plan

Improper disposal of brominated amines poses severe environmental risks, including aquatic toxicity and the potential formation of hazardous disinfection byproducts.

  • Segregation: Isolate all liquid and solid waste containing this compound into a dedicated Halogenated Organic Waste stream.

  • Chemical Incompatibility Check: Ensure the waste carboy contains NO strong oxidizers (e.g., nitric acid) or heavy metal salts.

  • Quenching (Recommended): For highly concentrated reaction residues, quench the free amine with dilute hydrochloric acid prior to disposal to convert it to the stable, non-volatile ammonium chloride salt.

  • Labeling: Affix a RCRA-compliant label detailing "Halogenated Aromatic Amine", the exact CAS number (1160502-47-5), and the primary hazards (Corrosive, Toxic, Environmental Hazard).

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety. Available at:[Link]

  • "OSHA Technical Manual (OTM) - Section III: Chapter 1." Occupational Safety and Health Administration. Available at:[Link]

  • "4-Aminodiphenyl - Hazardous Substance Fact Sheet." New Jersey Department of Health. Available at:[Link]

  • "Glove Selection Guide." Emergency and Safety Services, UCCS. Available at:[Link]

  • "uvex profabutyl B-05R chemical protection glove." uvex-safety. Available at:[Link]

  • "Refresher Tabs Safety Data." Nowchem. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.